Product packaging for Coclauril(Cat. No.:)

Coclauril

Cat. No.: B1180272
M. Wt: 151.16 g/mol
InChI Key: OKLUWXIZGZHBKD-GODNPXJHSA-N
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Description

Coclauril has been reported in Cocculus laurifolius with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1180272 Coclauril

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLUWXIZGZHBKD-GODNPXJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC(=CC#N)C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Advisory: Re-evaluation of "Coclauril" for Surface Tension Reduction Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document addresses a request for a detailed technical guide on the surface tension reduction capabilities of a substance identified as "Coclauril." Following a comprehensive review of publicly available scientific and chemical data, we have concluded that the premise of the request may be based on a misidentification of the compound's properties or name. The substance marketed as "this compound" (CAS No. 127350-68-9) is not documented as a surfactant and there is no available data on its surface tension reduction capabilities. This report will detail our findings and clarify the existing information on related chemical entities.

Initial Investigation and Discrepancies

Our investigation into "this compound" revealed conflicting information. Several chemical suppliers list "this compound" with the following specifications:

Identifier Value
CAS Number127350-68-9[1][2][3]
Molecular FormulaC₈H₉NO₂[1][2][3]
Molecular Weight151.2 g/mol [1][3]

This compound is primarily described as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[2] It is noted for its utility in research for developing new bioactive molecules and optimizing drug candidates.[2]

However, the name "this compound" is phonetically similar to "Coclaurine," a distinct alkaloid with a different chemical identity:

Identifier Value
CAS Number486-39-5[4]
Molecular FormulaC₁₇H₁₉NO₃[4]
Molecular Weight285.34 g/mol [4]

"Coclaurine" is a naturally occurring compound found in various plants and is not characterized as a surfactant.[4]

Absence of Surfactant Properties for "this compound"

A thorough search for data on the surface tension reduction capabilities, critical micelle concentration (CMC), or general surfactant properties of "this compound" (CAS 127350-68-9) yielded no relevant results. The scientific literature does not contain studies evaluating this specific compound for surface activity. General principles of surfactant chemistry suggest that the molecular structure of C₈H₉NO₂ is not characteristic of a typical amphiphilic surfactant molecule, which would possess distinct hydrophilic and lipophilic domains.

For context, surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.[5] This property is intrinsically linked to their amphiphilic structure, which allows them to adsorb at interfaces. The concentration at which these molecules begin to form aggregates (micelles) in a solution is known as the Critical Micelle Concentration (CMC), a key parameter for any surfactant.[6][7][8] Common methods for determining CMC include tensiometry, conductivity, and fluorescence spectroscopy.[9]

Given the lack of any data or theoretical basis to suggest "this compound" is a surfactant, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to its surface tension reduction capabilities.

Potential for Confusion: "this compound" in Antiviral Research

The term "this compound" also appears in a study isolating compounds from the mangrove plant Bruguiera gymnorrhiza, where it was reported to have anti-Hepatitis B virus (HBV) activity.[10] However, the chemical structure and properties of this "this compound" are not detailed in the abstract, and it is possible this is a different compound altogether or a trivial name used in that specific research context. This finding does not provide any evidence of surfactant properties.

The available evidence strongly indicates that "this compound" (CAS 127350-68-9) is a pharmaceutical intermediate and not a surfactant. There is no data to support the claim that it possesses surface tension reduction capabilities. The similarity in name to "Coclaurine" and its mention in a specific botanical research context may have led to confusion.

We recommend that researchers, scientists, and drug development professionals seeking a surfactant for their applications re-verify the chemical name and CAS number of the intended substance. If the goal is to find a suitable surfactant, we advise consulting databases and literature for compounds with known amphiphilic properties, such as those with long alkyl chains and polar head groups.

Due to the lack of relevant data, we are unable to fulfill the request for a technical guide on the surface tension reduction capabilities of "this compound." We hope this clarification is helpful in guiding your future research and development efforts.

References

Coclaurine: A Technical Whitepaper on Biodegradability and Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzylisoquinoline alkaloid with the CAS Registry Number 486-39-5, is a naturally occurring compound found in various plant species. It is recognized for its pharmacological activities, including nicotinic acetylcholine receptor antagonism and potential insecticidal, antibacterial, and anti-inflammatory properties.[1][2] Despite its known biological effects, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biodegradability and overall environmental impact. This whitepaper summarizes the available information on Coclaurine, outlines the standard methodologies that would be employed to assess its environmental fate and ecotoxicity, and identifies critical data gaps that need to be addressed to perform a thorough environmental risk assessment.

Introduction

Coclaurine is a tetrahydroisoquinoline alkaloid that has been isolated from a variety of plants, including Nelumbo nucifera and Sarcopetalum harveyanum.[3] Its chemical structure and biological activities have been a subject of interest in pharmacology and natural product chemistry.[2][4] As with any biologically active compound that has the potential for environmental release, either through manufacturing processes, agricultural use, or disposal, understanding its environmental fate and effects is crucial. This document serves as a technical guide to the current knowledge and the necessary experimental frameworks for evaluating the environmental profile of Coclaurine.

Chemical and Physical Properties

A prerequisite for any environmental impact assessment is the understanding of a compound's fundamental chemical and physical properties. These properties influence its distribution, persistence, and bioavailability in the environment.

Table 1: Chemical and Physical Properties of Coclaurine

PropertyValueSource
CAS Number 486-39-5[1][5][6]
Molecular Formula C₁₇H₁₉NO₃[1][4]
Molar Mass 285.34 g/mol [4]
Melting Point 220.0 °C[4]
Boiling Point 469.90 °C[4]
Flash Point 254.30 °C[4]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO[1][6]
SMILES COC1=C(C=C2--INVALID-LINK--CC3=CC=C(C=C3)O)O[3]
InChI Key LVVKXRQZSRUVPY-HNNXBMFYSA-N[1]

Known Biological Activities with Environmental Relevance

While no formal ecotoxicity studies are available, the known pharmacological and biological activities of Coclaurine can provide preliminary insights into its potential to interact with environmental organisms.

Table 2: Summary of Known Biological Activities of Coclaurine

ActivityOrganism/SystemEndpoint and ValueReference
Insecticidal Drosophila melanogaster larvaeLD₅₀ = 78.2 µg/ml[1]
Cydia pomonella larvaeLD₅₀ = 35.4 µg/ml[1]
nAChR Inhibition Human α4β2 nAChRs in Xenopus oocytesIC₅₀ = 49 µM[1]
Human α4β4 nAChRs in Xenopus oocytesIC₅₀ = 18 µM[1]
Antibacterial Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaActivity reported, but quantitative data not specified[2]
Anti-inflammatory Lipopolysaccharide (LPS)-induced macrophagesSuppression of inflammatory mediators[2]
Neuroprotective Neuronal cellsProtection against neurotoxins[2]
Anticancer Cancer cell linesAntiproliferative effects reported[2]
Antioxidant -Antioxidant properties suggested[2]

The insecticidal activity of Coclaurine suggests a potential risk to non-target terrestrial and aquatic invertebrates. Its antibacterial properties could also impact microbial communities in soil and water, which are fundamental to nutrient cycling and ecosystem health.

Standard Experimental Protocols for Environmental Assessment

In the absence of specific studies for Coclaurine, this section details the standard experimental protocols that would be necessary to determine its biodegradability and environmental impact.

Biodegradability Testing

Biodegradability is a key factor in determining the persistence of a substance in the environment. Standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for these assessments.

Experimental Protocol: Ready Biodegradability (e.g., OECD 301B - CO₂ Evolution Test)

  • Preparation of Test Medium: A mineral salt medium is prepared, containing essential inorganic nutrients.

  • Inoculum: The test is inoculated with a small volume of activated sludge, sewage effluent, or surface water, which provides a mixed population of microorganisms.

  • Test Substance Addition: Coclaurine, as the sole source of organic carbon, is added to the test flasks at a concentration typically between 10 and 20 mg/L.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • CO₂ Measurement: The CO₂ produced from the microbial respiration of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) based on the chemical formula of Coclaurine. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window.

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis Media Mineral Salt Medium Incubation Incubate in Dark at 20-25°C Media->Incubation Inoculum Microbial Inoculum (e.g., Activated Sludge) Inoculum->Incubation TestSubstance Coclaurine (10-20 mg/L) TestSubstance->Incubation CO2_Trapping Trap Evolved CO₂ Incubation->CO2_Trapping Titration Quantify CO₂ (Titration) CO2_Trapping->Titration Calculation Calculate % Biodegradation vs. ThCO₂ Titration->Calculation Conclusion Conclusion: Readily Biodegradable? (>60%) Calculation->Conclusion

Caption: Workflow for a Ready Biodegradability Test (OECD 301B).

Aquatic Ecotoxicity Testing

To assess the potential impact on aquatic ecosystems, a base set of toxicity tests is typically performed on organisms representing different trophic levels.

Experimental Protocol: Acute Toxicity to Fish (e.g., OECD 203)

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Concentrations: Fish are exposed to a range of concentrations of Coclaurine in water, plus a control group with no test substance.

  • Exposure Duration: The exposure period is typically 96 hours.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC₅₀ (Lethal Concentration 50%), the concentration that is lethal to 50% of the test fish, is calculated using statistical methods.

Experimental Protocol: Acute Immobilisation Test for Daphnia (e.g., OECD 202)

  • Test Organism: A standard crustacean species, such as Daphnia magna, is used.

  • Test Concentrations: Daphnids are exposed to a series of concentrations of Coclaurine.

  • Exposure Duration: The test duration is 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC₅₀ (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids, is determined.

Experimental Protocol: Algal Growth Inhibition Test (e.g., OECD 201)

  • Test Organism: A freshwater green algae species, such as Pseudokirchneriella subcapitata, is used.

  • Test Concentrations: Algal cultures are exposed to various concentrations of Coclaurine.

  • Exposure Duration: The test typically lasts for 72 hours.

  • Measurement: Algal growth is measured over time by cell counts or a surrogate measure like fluorescence.

  • Data Analysis: The EC₅₀, the concentration that causes a 50% reduction in algal growth or growth rate, is calculated.

G cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) cluster_algae Algae Growth Inhibition (OECD 201) Fish_Exposure Expose Fish to Coclaurine (96 hours) Fish_Observation Record Mortality Fish_Exposure->Fish_Observation Fish_LC50 Calculate 96h LC₅₀ Fish_Observation->Fish_LC50 Daphnia_Exposure Expose Daphnia to Coclaurine (48 hours) Daphnia_Observation Record Immobilisation Daphnia_Exposure->Daphnia_Observation Daphnia_EC50 Calculate 48h EC₅₀ Daphnia_Observation->Daphnia_EC50 Algae_Exposure Expose Algae to Coclaurine (72 hours) Algae_Observation Measure Growth Inhibition Algae_Exposure->Algae_Observation Algae_EC50 Calculate 72h EC₅₀ Algae_Observation->Algae_EC50 Coclaurine Coclaurine Coclaurine->Fish_Exposure Coclaurine->Daphnia_Exposure Coclaurine->Algae_Exposure

Caption: Standard Aquatic Ecotoxicity Testing Workflow.

Data Gaps and Future Research

The current body of knowledge on Coclaurine is insufficient to perform a credible environmental risk assessment. The following critical data gaps must be addressed:

  • Biodegradability: No studies on the aerobic or anaerobic degradation of Coclaurine in soil, water, or sediment are available.

  • Aquatic Toxicity: There is a complete lack of data on the acute and chronic toxicity of Coclaurine to key aquatic organisms (fish, invertebrates, algae).

  • Terrestrial Toxicity: Given its insecticidal properties, studies on non-target terrestrial organisms, such as earthworms and beneficial insects, are warranted.

  • Bioaccumulation Potential: The octanol-water partition coefficient (Log Kow) has not been experimentally determined, which is a key parameter for assessing the potential for bioaccumulation in organisms.

  • Environmental Fate Modeling: Data on properties such as vapor pressure and water solubility are needed to model the environmental distribution of the compound.

Conclusion

Coclaurine is a biologically active natural product with a well-defined chemical structure and known pharmacological effects. However, there is a significant void in the scientific literature concerning its biodegradability and environmental impact. Based on its known insecticidal and antibacterial properties, there is a potential for adverse environmental effects. To ensure a comprehensive understanding of its environmental profile, empirical studies following standardized protocols, such as those outlined in this whitepaper, are essential. Such data are critical for any future environmental risk assessments related to the production, use, or disposal of Coclaurine.

References

The Aggregation Behavior of Alkyl Polyglucosides in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The self-assembly of surfactant molecules in aqueous solutions is a phenomenon of significant interest across various scientific disciplines, including pharmaceutical sciences, materials science, and colloid chemistry. This technical guide provides a comprehensive overview of the aggregation behavior of a prominent class of non-ionic, biodegradable surfactants: Alkyl Polyglucosides (APGs). Due to the lack of available data on the aggregation properties of a substance referred to as "Coclauril," this guide will focus on well-characterized and widely used APGs, namely Lauryl Glucoside and Coco-Glucoside, as representative examples. These surfactants, derived from renewable resources, are valued for their mildness and environmental compatibility.

This guide will delve into the fundamental principles of micellization, present quantitative data on the aggregation properties of Lauryl Glucoside and Coco-Glucoside, and provide detailed experimental protocols for their characterization.

Introduction to Surfactant Aggregation

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, at concentrations above a certain threshold known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails are sequestered from the water, minimizing the disruption of the hydrogen-bonding network of water and thus lowering the overall free energy of the system.

The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging with micelles. The characteristics of these micelles, such as their size, shape, and the number of surfactant molecules per micelle (aggregation number), are influenced by factors including the surfactant's molecular structure, concentration, temperature, and the presence of electrolytes.

Quantitative Data on the Aggregation of Alkyl Polyglucosides

The following tables summarize the key parameters characterizing the aggregation behavior of Lauryl Glucoside and Coco-Glucoside in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of Lauryl Glucoside and Coco-Glucoside

SurfactantTemperature (°C)CMC (mM)CMC (% w/v)Method
Lauryl Glucoside250.15[1]~0.0052Surface Tensiometry
Lauryl GlucosideNot Specified0.125[2]~0.0043Not Specified
Lauryl Glucoside23≤0.287 (~0.1 g/L)[3][4]≤0.01Surface Tensiometry
Coco-GlucosideNot Specified~2-3[5]Not SpecifiedNot Specified
Coco-GlucosideNot SpecifiedNot Specified0.0051[6]Not Specified

Table 2: Aggregation Number and Micelle Size of Lauryl Glucoside and Coco-Glucoside

SurfactantAggregation Number (N)Hydrodynamic Diameter (nm)Method
Lauryl GlucosideData not available~5.6 (radius of 2.8 nm)[7]Dynamic Light Scattering (DLS)
Coco-GlucosideData not available21 (for a 1% solution)[8]Dynamic Light Scattering (DLS)

Table 3: Surface Tension of Lauryl Glucoside and Coco-Glucoside Solutions

SurfactantConcentrationTemperature (°C)Surface Tension (mN/m or dynes/cm)
Lauryl Glucoside0.1% solutionNot Specified28.5[1]
Lauryl Glucoside1 g/L2329.5[4]
Lauryl GlucosideNot SpecifiedNot Specified28-32[1]
Coco-Glucoside1% actives2528.7[9]

Factors Influencing Micellization of Alkyl Polyglucosides

The aggregation behavior of APGs is sensitive to environmental conditions. Understanding these influences is crucial for formulation development and application.

  • Effect of Temperature: For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then may increase. This is attributed to the decreased hydration of the hydrophilic head group at higher temperatures, which favors micellization. However, at even higher temperatures, the increased thermal energy can disrupt the structured water around the hydrophobic tails, opposing micellization.[10][11][12][13][14]

  • Effect of Electrolytes: The addition of salts to solutions of non-ionic surfactants like APGs generally leads to a decrease in the CMC.[15] This "salting-out" effect is due to the competition of the salt ions for water molecules, which reduces the hydration of the surfactant's hydrophilic head group and promotes the aggregation of the hydrophobic tails.[15][16] The effect of electrolytes on APGs is generally less pronounced than on ionic surfactants.[15]

Experimental Protocols

Accurate determination of the parameters of surfactant aggregation is essential for research and development. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of surfactant concentration.[17]

Methodology (Wilhelmy Plate Method):

  • Preparation of Solutions: Prepare a series of aqueous solutions of the Alkyl Polyglucoside (e.g., Lauryl Glucoside) with concentrations spanning the expected CMC. It is recommended to use high-purity water.

  • Instrument Setup: Calibrate the surface tensiometer according to the manufacturer's instructions. A clean platinum Wilhelmy plate is used.

  • Measurement:

    • Pour a sufficient volume of the surfactant solution into a clean, temperature-controlled sample vessel.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • The instrument measures the force exerted on the plate by the surface tension of the liquid.

    • Record the surface tension value once it has stabilized.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, above the CMC, is nearly horizontal.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[17]

Determination of Aggregation Number by Fluorescence Quenching

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of the micelles, and a quencher molecule that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle. By analyzing the quenching kinetics, the average number of surfactant molecules per micelle (aggregation number) can be determined.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like methanol).

    • Prepare a stock solution of the quencher (e.g., cetylpyridinium chloride).

    • Prepare a series of surfactant solutions at a concentration significantly above the CMC.

  • Sample Preparation:

    • To each surfactant solution, add a small, constant amount of the pyrene stock solution, ensuring the final pyrene concentration is low enough to have, on average, no more than one probe molecule per micelle.

    • Add varying amounts of the quencher stock solution to the series of surfactant-probe solutions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • The data is analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration.

    • By assuming a Poisson distribution of the quencher molecules among the micelles, the aggregation number (N) can be calculated from the slope of the Stern-Volmer plot.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius (Rh) through the Stokes-Einstein equation.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the Alkyl Polyglucoside at a concentration above its CMC.

    • Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Instrument Setup:

    • Set the temperature of the DLS instrument.

    • Input the viscosity and refractive index of the solvent (water at the measurement temperature) into the software.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument's software will collect and analyze the scattered light intensity correlation function.

  • Data Analysis:

    • The software calculates the diffusion coefficient and, from that, the hydrodynamic diameter of the micelles.

    • The size distribution of the micelles in the sample is also obtained.

Visualizing Surfactant Aggregation and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual pathway of micellization and a typical experimental workflow for characterizing surfactant aggregation.

micellization_pathway cluster_monomers Below CMC cluster_micelles Above CMC Monomers Surfactant Monomers in Bulk Solution Interface Adsorption at Air-Water Interface Monomers->Interface Surface Saturation Micelle Micelle Formation Interface->Micelle [Surfactant] > CMC DynamicEquilibrium Monomer-Micelle Dynamic Equilibrium Micelle->DynamicEquilibrium

Conceptual pathway of surfactant micellization.

experimental_workflow Start Surfactant Solution Preparation Tensiometry Surface Tensiometry Start->Tensiometry Fluorescence Fluorescence Spectroscopy Start->Fluorescence DLS Dynamic Light Scattering Start->DLS CMC_Analysis Determine CMC Tensiometry->CMC_Analysis Agg_Num_Analysis Determine Aggregation Number Fluorescence->Agg_Num_Analysis Size_Analysis Determine Micelle Size DLS->Size_Analysis End Comprehensive Characterization CMC_Analysis->End Agg_Num_Analysis->End Size_Analysis->End

Experimental workflow for surfactant characterization.

Conclusion

This technical guide has provided a detailed overview of the aggregation behavior of Alkyl Polyglucosides in aqueous solutions, with a focus on Lauryl Glucoside and Coco-Glucoside as exemplary non-ionic surfactants. The provided quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with or investigating surfactant systems. While the initially requested "this compound" could not be characterized due to a lack of scientific literature regarding its surfactant properties, the principles and methodologies outlined here are broadly applicable to the study of other surfactant systems. A thorough understanding of surfactant aggregation is paramount for the rational design and optimization of a wide range of products and formulations.

References

The Phase Behavior of Coclauril-Type Surfactants in Microemulsion Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of Coclauril-type surfactants in microemulsion systems. Due to the limited direct literature on a surfactant specifically named "this compound," this guide focuses on the behavior of structurally analogous and commercially prevalent lauryl-based surfactants, such as lauryl alcohol ethoxylates and other coconut-derived non-ionic surfactants. The principles and data presented herein are intended to serve as a robust framework for understanding and predicting the behavior of "this compound" in microemulsion formulations.

Introduction to Microemulsions and the Role of Surfactants

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1] Unlike conventional emulsions, which are kinetically stable and require significant energy input for their formation, microemulsions form spontaneously under specific conditions.[2] Their unique properties, including high interfacial area, low interfacial tension, and the ability to solubilize both hydrophobic and hydrophilic compounds, make them highly attractive for a wide range of applications, particularly in drug delivery.[3][4]

Surfactants, such as those in the "this compound" family (lauryl-based surfactants), are amphiphilic molecules that play a critical role in the formation and stability of microemulsions. They position themselves at the oil-water interface, reducing the interfacial tension and allowing the two immiscible phases to mix.[5] The specific chemical structure of the surfactant, including the length of its hydrophobic tail and the nature of its hydrophilic headgroup, significantly influences the phase behavior of the resulting microemulsion.

Phase Behavior of Lauryl-Based Surfactant Microemulsions

The phase behavior of a microemulsion system is typically represented by a ternary or pseudo-ternary phase diagram, which maps the different phases that form at various compositions of oil, water, and surfactant/co-surfactant at a constant temperature and pressure.

Winsor Phases

Microemulsion systems are often characterized by the Winsor classification, which describes the equilibrium between the microemulsion phase and any excess oil or water phases.[6][7]

  • Winsor I (WI): An oil-in-water (o/w) microemulsion is in equilibrium with an excess oil phase.

  • Winsor II (WII): A water-in-oil (w/o) microemulsion is in equilibrium with an excess aqueous phase.

  • Winsor III (WIII): A bicontinuous microemulsion phase coexists with both excess oil and excess aqueous phases. This middle phase is of particular interest for many applications due to its ultra-low interfacial tension.[7]

  • Winsor IV (WIV): A single-phase, clear, and isotropic microemulsion with no excess oil or water.

The transition between these phases can be induced by changing the composition (e.g., surfactant concentration, water-to-oil ratio) or by altering environmental factors like temperature or salinity.

Quantitative Phase Behavior Data

The following tables summarize typical concentration ranges for the formation of different phases in microemulsion systems containing lauryl-based surfactants. It is important to note that these values are illustrative and can vary depending on the specific oil, co-surfactant, temperature, and salinity of the system.

Table 1: Phase Behavior of Sodium Lauryl Ether Sulfate (SLES) in Water at Room Temperature

Concentration Range (%wt SLES)Observed Phase
0.024 - 28%Micellar (L1)
31 - 56%Hexagonal (H)
~58 - 62%Cubic
62 - 72%Lamellar (Lα)

Data extracted from a study on the phase behavior of SLES in water. The transition between these phases is influenced by temperature and the polydispersity of the surfactant.[8]

Table 2: Composition of a Curcumin-Loaded Microemulsion with a Lauryl-Type Surfactant (Tween® 80)

ComponentComposition (%w/w)
Oleic Acid (Oil)10
Tween® 80 (Surfactant)40
Transcutol® HP (Co-surfactant)40
Water10

This formulation resulted in a stable microemulsion with a high drug loading capacity for curcumin.[9]

Experimental Protocols

Construction of a Pseudo-Ternary Phase Diagram

The water titration method is a common and straightforward technique for constructing a pseudo-ternary phase diagram.[10][11]

Materials:

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Surfactant (e.g., lauryl alcohol ethoxylate, Tween® 80)

  • Co-surfactant (e.g., ethanol, Transcutol® HP)

  • Deionized water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette or micropipette

Procedure:

  • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

  • Place a known amount of each oil/Sₘᵢₓ mixture in a glass vial and begin gentle stirring.

  • Titrate the mixture with water dropwise from a burette or micropipette.

  • Observe the mixture for changes in appearance. The endpoint of the titration for a particular phase boundary is the point at which the clear, single-phase microemulsion becomes turbid.

  • Record the amount of water added to reach the turbidity point.

  • Calculate the percentage composition (w/w) of oil, water, and Sₘᵢₓ for each point.

  • Plot these compositions on a ternary phase diagram to delineate the boundaries of the microemulsion region (Winsor IV).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Select Sₘᵢₓ Ratios (e.g., 1:1, 2:1, 1:2) prep2 Prepare Oil/Sₘᵢₓ Mixtures (e.g., 9:1 to 1:9) prep1->prep2 titrate Titrate Oil/Sₘᵢₓ with Water prep2->titrate observe Observe for Turbidity titrate->observe record Record Water Volume observe->record Turbidity Point calculate Calculate % Composition record->calculate plot Plot on Ternary Diagram calculate->plot G cluster_pathways Modulated Signaling Pathways Curcumin_ME Curcumin-Loaded Microemulsion Cell Cancer Cell Curcumin_ME->Cell Cellular Uptake STAT3 STAT3 Cell->STAT3 Inhibition NFkB NF-κB Cell->NFkB Inhibition p53 p53 Cell->p53 Activation Apoptosis Apoptosis p53->Apoptosis G cluster_pathways Modulated Signaling Pathways OA_ME Oleanolic Acid-Loaded Microemulsion Cell Cell OA_ME->Cell Cellular Uptake Akt_mTOR Akt/mTOR Cell->Akt_mTOR Inhibition NFkB NF-κB Cell->NFkB Inhibition Nrf2 Nrf2 Cell->Nrf2 Activation Inflammation Inflammation Akt_mTOR->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

References

The Alkaloid Coclaurine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine is a naturally occurring benzylisoquinoline alkaloid found in a variety of plant species. As a secondary metabolite, it plays a role in the chemical defense mechanisms of plants.[1] This technical guide provides an in-depth overview of the sources, manufacturing processes (both biosynthetic and synthetic), and key biological activities of coclaurine. Particular emphasis is placed on its interactions with cellular signaling pathways and its potential as a lead compound in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biochemical pathways and experimental workflows.

Source and Chemical Properties

Coclaurine is a tetrahydroisoquinoline alkaloid isolated from a diverse range of plant species.[2][3] It belongs to a class of compounds known for their significant pharmacological activities.

Table 1: Natural Sources and Chemical Properties of Coclaurine

PropertyDescription
Natural Sources Nelumbo nucifera (lotus), Sarcopetalum harveyanum, Ocotea duckei, Annona reticulata, and species from the Annonaceae and Lauraceae families.[1][2][4][5]
Chemical Formula C₁₇H₁₉NO₃[1]
Molar Mass 285.34 g/mol [1]
CAS Number 486-39-5[1]
Class Benzylisoquinoline Alkaloid[1]
Solubility Soluble in acetone, chloroform, dichloromethane, and DMSO.[6]
Storage Store as a powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh.[3]

Manufacturing and Synthesis

The production of coclaurine can be achieved through both biological and chemical synthesis routes. The biosynthetic pathway in plants is well-elucidated, and laboratory synthesis has also been reported.

Biosynthesis in Plants

The biosynthesis of coclaurine in plants begins with the amino acid L-tyrosine.[2] A series of enzymatic reactions convert tyrosine into the core structure of coclaurine. The key steps involve the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, which is the central precursor for all isoquinoline alkaloids.[7]

The biosynthetic pathway is as follows:

  • Tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic steps including decarboxylation and hydroxylation.[4][7]

  • Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine .[7][8][9]

  • (S)-norcoclaurine is then methylated by norcoclaurine 6-O-methyltransferase (6OMT) , using S-adenosyl methionine (SAM) as a methyl donor, to yield (S)-coclaurine .[7][9]

G Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O- Methyltransferase (6OMT)

Biosynthesis of (S)-Coclaurine from L-Tyrosine.
Chemical Synthesis

The chemical synthesis of a racemic mixture of coclaurine (dl-coclaurine) has been documented in scientific literature, indicating that it can be produced in a laboratory setting without reliance on natural sources.[10] While specific, detailed protocols are proprietary or published in primary literature, the general approach involves the construction of the tetrahydroisoquinoline core and subsequent functional group manipulations to achieve the final structure of coclaurine.

Biological Activity and Signaling Pathways

Coclaurine exhibits a range of biological activities, with its primary mechanism of action being the antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3][5] Its interactions with various cellular signaling pathways are of significant interest for drug development.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Coclaurine acts as a competitive antagonist at nAChRs.[2] These ligand-gated ion channels are crucial for nerve impulse transmission in the nervous system. By competing with the endogenous ligand acetylcholine, coclaurine can inhibit the opening of these ion channels, thereby blocking nerve signal propagation.[2]

Table 2: Inhibitory Activity of Coclaurine on nAChRs

Receptor SubtypeIC₅₀ (µM)Experimental System
Human α4β2 nAChR49Xenopus oocytes expressing the receptor
Human α4β4 nAChR18Xenopus oocytes expressing the receptor

Data from Cayman Chemical, citing Exley, R., et al. (2005).[6]

Anticancer Activity and EFHD2/NOX4-ROS-ABCC1 Signaling

Recent studies have highlighted the potential of coclaurine as an anticancer agent, particularly in sensitizing non-small cell lung cancer (NSCLC) cells to conventional chemotherapy like cisplatin.[11][12] Coclaurine has been shown to inhibit EFHD2, a protein implicated in cisplatin resistance.[11]

The proposed mechanism involves the following steps:

  • Coclaurine disrupts the interaction between the transcription factor FOXG1 and the promoter of the EFHD2 gene, leading to reduced EFHD2 expression.[12]

  • The downregulation of EFHD2 subsequently attenuates the NOX4-ROS-ABCC1 signaling pathway .[11]

  • This inhibition of this resistance pathway leads to increased sensitivity of NSCLC cells to cisplatin .[11]

G Coclaurine Coclaurine FOXG1 FOXG1 Coclaurine->FOXG1 disrupts interaction with EFHD2_expression EFHD2 expression Coclaurine->EFHD2_expression downregulates EFHD2_promoter EFHD2 promoter FOXG1->EFHD2_promoter binds to EFHD2_promoter->EFHD2_expression promotes NOX4_ROS_ABCC1 NOX4-ROS-ABCC1 pathway EFHD2_expression->NOX4_ROS_ABCC1 activates Cisplatin_sensitivity Cisplatin sensitivity EFHD2_expression->Cisplatin_sensitivity decreases NOX4_ROS_ABCC1->Cisplatin_sensitivity decreases

Coclaurine's mechanism in sensitizing NSCLC cells to cisplatin.

Table 3: Cytotoxicity and Cisplatin Sensitization of Coclaurine in NSCLC Cells

Cell LineCoclaurine IC₅₀Cisplatin IC₅₀ (alone)Cisplatin IC₅₀ (with Coclaurine)
H12990.95 mM69.7 µM47.4 µM
A5492 mM75.7 µM57.3 µM

Data from Hu, S. Y., et al. (2024).[11]

PI3K-Akt Signaling Pathway

Coclaurine has also been implicated in the modulation of the PI3K-Akt signaling pathway. In a study on chronic urticaria, coclaurine, along with other compounds, was found to bind to Akt.[13] The study concluded that the therapeutic effects observed were associated with the upregulation of the PI3K-Akt pathway.[13] Further research is needed to fully elucidate the direct effects of coclaurine on this pathway.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the exact research question. However, general methodologies for the extraction, analysis, and biological evaluation of coclaurine are described in the literature.

General Alkaloid Extraction from Plant Material

A common method for extracting alkaloids like coclaurine from dried plant material involves acid-base liquid-liquid extraction.

G start Dried, Milled Plant Material acid_extraction Extract with aqueous acid (e.g., 0.1 M HCl) start->acid_extraction filtration1 Filter to remove solid plant material acid_extraction->filtration1 defatting Wash aqueous extract with an organic solvent (e.g., EtOAc) to remove non-polar compounds filtration1->defatting basification Basify aqueous phase (e.g., with NH₄OH to pH 9-10) defatting->basification alkaloid_extraction Extract with an organic solvent (e.g., Chloroform) basification->alkaloid_extraction drying Dry organic phase (e.g., with Na₂SO₄) alkaloid_extraction->drying evaporation Evaporate solvent to yield crude alkaloid extract drying->evaporation analysis Analyze by GC-MS, UPLC/MS, etc. evaporation->analysis

General workflow for alkaloid extraction.

This protocol is a generalized procedure, and specific solvents, pH values, and extraction times would need to be optimized for the particular plant material and target alkaloid.[14][15]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is frequently used to determine the cytotoxic effects of compounds like coclaurine.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., H1299 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of coclaurine (and/or cisplatin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Coclaurine is a versatile benzylisoquinoline alkaloid with well-defined sources and biosynthetic pathways. Its role as a nicotinic acetylcholine receptor antagonist and its emerging potential in cancer therapy, through the modulation of key signaling pathways like EFHD2/NOX4-ROS-ABCC1, make it a compound of significant interest for further research and drug development. Future studies should focus on elucidating its full pharmacological profile, optimizing its synthesis, and exploring its therapeutic potential in a broader range of diseases. Its neuroprotective, anti-inflammatory, and antimicrobial properties also warrant further investigation.[2]

References

Methodological & Application

Application Notes and Protocols: Investigating "Coclauril" as a Foaming Agent in Personal Care Products

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Initial investigations into "Coclauril" as a foaming agent have revealed a likely case of mistaken identity for the intended chemical compound. Comprehensive searches of scientific and cosmetic ingredient databases do not recognize "this compound" as an industry-standard foaming agent (surfactant). The term "this compound" appears in limited biochemical literature, referring to a cyclohexylideneacetonitrile derivative isolated from mangrove plants with studied anti-viral properties, a compound not suited for foaming applications.[1][2]

It is highly probable that the intended ingredient of interest is a common coconut-derived surfactant with a similar-sounding name. This document will proceed by:

  • Clarifying the identity of compounds mistakenly identified as "this compound."

  • Proposing likely alternative, commonly used foaming agents.

  • Providing detailed, generalized experimental protocols and data presentation formats that can be applied to the evaluation of any foaming agent for personal care products.

Part 1: Clarification of Chemical Identity

The search for "this compound" yielded two distinct, non-surfactant compounds:

  • Coclaurine: A benzylisoquinoline alkaloid found in various plant species. Its structure and properties are not conducive to creating foam.[3][4]

  • This compound: A derivative of cyclohexylideneacetonitrile, which has been isolated from the mangrove Bruguiera gymnorrhiza.[1][2]

Neither of these compounds is listed in cosmetic ingredient databases as a foaming agent. Therefore, it is not feasible to provide specific application notes for "this compound" in this context.

Part 2: Likely Alternative Foaming Agents

The prefix "Coco-" in cosmetic ingredients typically denotes a derivation from coconut oil. It is plausible the intended ingredient is one of the following widely used surfactants.

INCI NameChemical ClassKey CharacteristicsPrimary Applications
Cocamidopropyl Betaine Amphoteric SurfactantMild, excellent foam booster and stabilizer, viscosity builder.[5]Shampoos, body washes, facial cleansers, baby care products.
Coco Glucoside Non-ionic SurfactantMild, natural origin, good foaming and cleansing properties, readily biodegradable.Gentle cleansers, sensitive skin formulas, natural and organic products.
Sodium Cocoyl Isethionate Anionic SurfactantMild, produces a dense and creamy lather, leaves a soft skin feel.Facial cleansers, syndet bars, shampoos, body washes.
Sodium Coco-Sulfate Anionic SurfactantStrong foaming and cleansing agent, derived from whole coconut oil.Shampoos, shower gels, liquid soaps.

Part 3: Experimental Protocols for Foaming Agent Evaluation

The following protocols are standardized methods for assessing the performance of a surfactant. These can be directly applied to the evaluation of the alternative ingredients listed above.

Protocol 1: Foam Generation and Stability Assessment (Cylinder Shake Method)

Objective: To determine the initial foam volume and stability of a surfactant solution. This method is ideal for comparative screening of multiple surfactants.

Materials:

  • 100 mL graduated cylinders with stoppers (one per sample)

  • Deionized (DI) water

  • Surfactant samples

  • Pipettes

  • Stopwatch

  • Lab marker

Procedure:

  • Prepare a 1% (w/v) solution of each surfactant in DI water. Ensure complete dissolution.

  • Label each graduated cylinder with the name of the surfactant.

  • Pipette 50 mL of a surfactant solution into its corresponding graduated cylinder.

  • Secure the stopper and invert the cylinder 10 times in a standardized, consistent motion (e.g., one inversion per second).

  • Immediately place the cylinder on a level surface and record the total volume (liquid + foam). Subtract the initial liquid volume (50 mL) to determine the initial foam volume. This is the T=0 reading.

  • Record the foam volume at T=1 minute, T=5 minutes, and T=10 minutes to assess foam stability.

  • Repeat the procedure for all surfactant samples.

Data Presentation:

Surfactant (1% Solution)Initial Foam Volume (mL) at T=0Foam Volume (mL) at T=1 minFoam Volume (mL) at T=5 minFoam Volume (mL) at T=10 min
Surfactant A
Surfactant B
Surfactant C
Protocol 2: Surface Tension Measurement

Objective: To measure the effectiveness of a surfactant in reducing the surface tension of water, a key indicator of its potential cleansing and foaming performance.

Materials:

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • Beaker or sample vessel

  • DI water

  • Surfactant solutions at various concentrations (e.g., 0.1%, 0.5%, 1.0%)

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of DI water as a baseline.

  • Rinse the sample vessel and the ring/plate thoroughly.

  • Pour the lowest concentration surfactant solution (0.1%) into the vessel.

  • Measure the surface tension.

  • Repeat the measurement for progressively higher concentrations, ensuring proper cleaning between samples.

  • The concentration at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

Data Presentation:

SurfactantConcentration (w/v)Surface Tension (mN/m)
Control (DI Water)N/A~72.0
Surfactant A0.1%
Surfactant A0.5%
Surfactant A1.0%
Surfactant B0.1%
Surfactant B0.5%
Surfactant B1.0%

Part 4: Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow for selecting and testing a foaming agent for a new personal care product.

G A Define Product Requirements (e.g., Mildness, Foam Type) B Select Candidate Surfactants (e.g., Coco Glucoside, SCI) A->B C Perform Foam Evaluation (Protocol 1) B->C D Measure Surface Tension (Protocol 2) B->D E Analyze Results & Select Lead Candidate C->E D->E F Incorporate into Formulation Base E->F G Conduct Stability & Performance Testing F->G

Caption: Surfactant Selection and Evaluation Workflow.

G cluster_0 Phase 1: Raw Material Screening cluster_1 Phase 2: Data Analysis A Prepare 1% Surfactant Solutions B Execute Cylinder Shake Test A->B C Record Foam Volume at T=0, 1, 5, 10 min B->C D Tabulate Foam Volume & Stability Data C->D Data Transfer E Compare Performance vs. Benchmark D->E F Select Top 1-2 Candidates E->F

Caption: Protocol 1 (Foam Assessment) Experimental Flow.

References

Application Notes & Protocol: Preparation of Stable Oil-in-Water Emulsions Using a Lauryl-Based Surfactant System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific protocol formally designated "Coclauril" for the preparation of stable oil-in-water (O/W) emulsions is not found in widely available scientific literature, this document outlines a comprehensive, generalized protocol inspired by the name's components, which suggest the use of coconut oil derivatives and lauryl-based surfactants. Such components are well-established in the formulation of stable emulsions for pharmaceutical and research applications. This protocol provides a robust methodology for creating stable O/W emulsions suitable for various applications, including drug delivery. The principles and techniques described herein are based on established scientific literature concerning emulsion science.

Oil-in-water emulsions are colloidal systems where oil droplets are dispersed in a continuous aqueous phase. Their stability is crucial for their efficacy, particularly in drug delivery systems where they can enhance the solubility and bioavailability of lipophilic drugs. The selection of an appropriate surfactant or a combination of surfactants is paramount to prevent common instability issues such as coalescence, flocculation, and creaming.

Core Components & Rationale
  • Oil Phase: Coconut oil or its derivatives (e.g., medium-chain triglycerides derived from coconut oil) are often used due to their biocompatibility and stability.

  • Aqueous Phase: Typically purified water (e.g., Milli-Q) or a buffer solution, depending on the requirements of the active pharmaceutical ingredient (API).

  • Surfactant/Emulsifier: Lauryl-based surfactants, such as Sodium Lauryl Sulfate (SLS) or non-ionic surfactants like Lauryl Glucoside, are effective at reducing interfacial tension between the oil and water phases. A combination of surfactants is often employed to achieve a desired Hydrophilic-Lipophilic Balance (HLB) for optimal emulsion stability. For instance, combining a high HLB surfactant (like Tween 80) with a low HLB surfactant (like Span 20) allows for fine-tuning of the emulsion properties.

Experimental Protocols

This section details the methodologies for preparing and characterizing stable oil-in-water emulsions.

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion

1. Materials:

  • Oil Phase: Virgin Coconut Oil (10% v/v)
  • Aqueous Phase: Deionized Water (90% v/v)
  • Surfactant System: Combination of Span 20 and Tween 80

2. Equipment:

  • High-shear homogenizer
  • Magnetic stirrer and stir bar
  • Beakers and graduated cylinders
  • Analytical balance

3. Procedure:

  • Preparation of the Aqueous Phase: In a beaker, add the required volume of deionized water. If using a combination of surfactants, add the hydrophilic surfactant (Tween 80) to the aqueous phase. Stir gently until fully dissolved.
  • Preparation of the Oil Phase: In a separate beaker, add the required volume of coconut oil. If using a combination of surfactants, add the lipophilic surfactant (Span 20) to the oil phase. Heat the oil phase to 40-45°C to ensure the oil is in a liquid state and the surfactant is well-dissolved.
  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 10-15 minutes to form a coarse emulsion.
  • Homogenization: Subject the coarse emulsion to high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to reduce the droplet size and form a fine, stable emulsion.
  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.
  • Storage: Store the final emulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.

Protocol 2: Characterization of the Oil-in-Water Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Utilize Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI of the emulsion. A lower PDI indicates a more uniform droplet size distribution, which is generally associated with greater stability.

2. Zeta Potential Measurement:

  • Measure the zeta potential of the emulsion to assess its electrostatic stability. A higher absolute zeta potential value (typically > ±30 mV) indicates strong repulsive forces between droplets, which helps prevent aggregation.

3. Stability Assessment (Creaming Index):

  • Transfer a known volume of the emulsion to a graduated cylinder and store it under controlled conditions.
  • Measure the height of the cream layer (if any) that forms at the top over time.
  • Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
  • A lower creaming index indicates better stability.

4. Microscopic Observation:

  • Use optical or electron microscopy to visually inspect the emulsion's microstructure, observing droplet morphology and any signs of aggregation or coalescence.

Data Presentation

The following tables summarize representative quantitative data for oil-in-water emulsions prepared with different surfactant systems.

Table 1: Influence of Surfactant Concentration on Emulsion Properties

Surfactant SystemSurfactant Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Creaming Index (7 days)
Soy Protein Isolate1.03.52 ± 0.082.812 ± 0.005-10.0%
Soy Protein Isolate2.02.54 ± 0.072.615 ± 0.004-0%[1]
Soy Protein Isolate3.02.76 ± 0.032.221 ± 0.007-0%[1]
Soy Lecithin1.03.61 ± 0.022.553 ± 0.003-12.5%
Soy Lecithin2.03.63 ± 0.032.511 ± 0.004-10.0%

Table 2: Stability of Coconut Oil-in-Water Emulsions with Different Surfactant Combinations

Formulation CodeSurfactant CombinationSurfactant RatioCreaming Index (24h)Mean Droplet Size (µm)
L1Methyl-α-D-glucopyranoside & Span 2015% w/w each0%[2]9.44[2]
M1Methyl-α-D-glucopyranoside & Span 2015% w/w each0%[2]10.00[2]
-Methyl-α-D-glucopyranoside & Span 80->0%Larger droplet sizes

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of a stable oil-in-water emulsion.

experimental_workflow cluster_prep Emulsion Preparation cluster_char Characterization prep_aq Prepare Aqueous Phase (Water + Hydrophilic Surfactant) pre_emulsion Pre-emulsification (Combine Phases with Stirring) prep_aq->pre_emulsion prep_oil Prepare Oil Phase (Oil + Lipophilic Surfactant) prep_oil->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling homogenization->cooling final_emulsion Stable O/W Emulsion cooling->final_emulsion dls Droplet Size & PDI (Dynamic Light Scattering) final_emulsion->dls zeta Zeta Potential final_emulsion->zeta stability Stability Assessment (Creaming Index) final_emulsion->stability microscopy Microscopic Observation final_emulsion->microscopy

Caption: Experimental workflow for preparing and characterizing a stable oil-in-water emulsion.

References

Unlocking the Potential of Poorly Soluble Drugs: A Guide to Cocrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of pharmaceutical sciences, enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) is a critical challenge. While various methods exist, this document addresses a common point of inquiry and directs researchers toward a highly effective and widely adopted technique: cocrystallization.

Initial investigations into the term "Coclauril" as a solubilizing agent have revealed that this compound is a natural product, specifically a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. It is primarily utilized as an intermediate in the synthesis of certain pharmaceutical compounds, particularly alkaloid-based medications, and has been studied as an inhibitor of the Hepatitis B virus.[1] Current scientific literature does not support the use of this compound as a surfactant or micelle-forming agent for the purpose of drug solubilization.

Therefore, this document will focus on a state-of-the-art and highly successful strategy for enhancing the solubility and dissolution rate of poorly soluble APIs: cocrystallization . For researchers, scientists, and drug development professionals, understanding and applying cocrystallization techniques can be a pivotal step in advancing promising drug candidates.

Application Notes: Cocrystals for Enhanced Solubilization

1. The Principle of Cocrystallization

Cocrystals are multi-component crystalline solids composed of an API and a benign coformer molecule in a specific stoichiometric ratio. Unlike simple mixtures, the API and coformer in a cocrystal are arranged in a highly ordered crystal lattice, interacting via non-covalent bonds such as hydrogen bonds, π-π stacking, and van der Waals forces. This unique arrangement can disrupt the strong intermolecular forces present in the pure API's crystal lattice, which are often responsible for its low solubility. By creating a new crystalline form with more favorable interactions with the solvent (typically water), cocrystals can significantly enhance the aqueous solubility and dissolution rate of the API.

2. Advantages of the Cocrystallization Approach

  • Broad Applicability: Cocrystallization can be applied to a wide range of APIs, including those that are non-ionizable and therefore cannot be formulated as salts.

  • Significant Solubility Enhancement: The solubility of an API in a cocrystal form can be several-fold to over a thousand-fold higher than that of the pure API.

  • Improved Bioavailability: Enhanced solubility and dissolution rates often translate to improved oral bioavailability of the drug.

  • Tunable Physicochemical Properties: By selecting different coformers, it is possible to fine-tune other important properties of the API, such as melting point, stability, and mechanical properties.

  • Intellectual Property: Novel cocrystal forms of existing APIs can be eligible for patent protection.

3. Mechanism of Solubility Enhancement

The primary mechanism by which cocrystals improve solubility is by reducing the lattice energy of the solid state. The strong, often self-complementary, interactions in a pure API crystal require a significant amount of energy to overcome during dissolution. In a cocrystal, these strong self-interactions are replaced by API-coformer interactions. If the coformer is highly soluble, the overall lattice energy of the cocrystal can be lower, and the energy barrier for dissolution is reduced.

Additionally, upon dissolution, the cocrystal releases the API and the highly soluble coformer into the solution. The high local concentration of the coformer can create a microenvironment that helps to keep the API in a supersaturated state for a longer period, facilitating its absorption.

G cluster_0 Pure API Crystal cluster_1 Cocrystal Lattice cluster_2 Dissolution API1 API API2 API API1->API2 API3 API API2->API3 API4 API API3->API4 Solubilized_API Solubilized API API3->Solubilized_API High Lattice Energy (Slow Dissolution) Coformer1 Coformer API_C2 API Coformer1->API_C2 Coformer2 Coformer Solubilized_Coformer Solubilized Coformer Coformer2->Solubilized_Coformer API_C1 API API_C1->Coformer1 API_C2->Coformer2 API_C2->Solubilized_API Lower Lattice Energy (Faster Dissolution) cluster_0 cluster_0 cluster_1 cluster_1 G cluster_methods Screening Methods API Poorly Soluble API Grinding Liquid-Assisted Grinding API->Grinding Solution Solution Evaporation API->Solution Slurry Slurry Crystallization API->Slurry Coformer_Screen Coformer Screening Library (GRAS, Pharmaceutically Acceptable) Coformer_Screen->Grinding Coformer_Screen->Solution Coformer_Screen->Slurry Cocrystal_Formation Potential Cocrystal Formation Grinding->Cocrystal_Formation Solution->Cocrystal_Formation Slurry->Cocrystal_Formation Characterization Solid-State Characterization (PXRD, DSC, FTIR) Cocrystal_Formation->Characterization

References

Application Notes and Protocols for Coconut-Derived Lauryl Surfactants in Biodegradable Cleaning Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The term "Coclauril" is not a standard recognized chemical name for a surfactant. It is likely a conflation of "coco," referring to its origin from coconut oil, and "lauryl," which denotes the C12 alkyl chain length that is a predominant component of coconut oil-derived surfactants. This document provides detailed application notes and protocols for two of the most common coconut-derived lauryl surfactants used in the formulation of biodegradable cleaning agents: Sodium Lauryl Sulfate (SLS) and Sodium Coco Sulfate (SCS).

These anionic surfactants are widely utilized for their excellent foaming and cleaning properties.[1][2] However, their performance, biodegradability, and ecotoxicity are critical parameters for the development of effective and environmentally responsible cleaning formulations. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of these surfactants, including their physicochemical properties, performance data, ecotoxicological profile, and detailed experimental protocols for their evaluation.

Physicochemical Properties

Sodium Lauryl Sulfate is a purified surfactant consisting primarily of the C12 alkyl sulfate.[3] Sodium Coco Sulfate is derived from whole coconut oil and therefore contains a mixture of C12 (lauryl), C14 (myristyl), C16 (cetyl), and C18 (stearyl) alkyl sulfates, with the C12 chain being the most abundant.[2][4] This difference in composition leads to variations in their physical and performance characteristics.

Table 1: Physicochemical Properties of Sodium Lauryl Sulfate (SLS) and Sodium Coco Sulfate (SCS)

PropertySodium Lauryl Sulfate (SLS)Sodium Coco Sulfate (SCS)Source(s)
INCI Name Sodium Lauryl SulfateSodium Coco Sulfate[5]
CAS Number 151-21-397375-27-4[6][7]
Appearance White to off-white powder or needlesWhite to off-white powder, needles, or noodles[5]
Active Surfactant Matter Typically >95%Typically >90%[5]
pH (1% solution) 7.5 - 10.57.5 - 10.5[5]
Solubility Soluble in waterSoluble in water[4]

Performance Data

The cleaning efficacy of a surfactant is related to its ability to lower the surface tension of water and form micelles that can encapsulate dirt and oil.

Table 2: Performance Characteristics of SLS and SCS in Aqueous Solutions

ParameterSodium Lauryl Sulfate (SLS)Sodium Coco Sulfate (SCS)Source(s)
Critical Micelle Concentration (CMC) ~8 mM in water at 25°CGenerally slightly higher than SLS due to mixed chain lengths[8]
Surface Tension at CMC ~32-40 mN/mSimilar to SLS, dependent on specific composition[9]
Foaming Ability High, voluminous foamHigh, often described as a creamier, denser foam than SLS[5][10]

Biodegradability

Both SLS and SCS are considered readily biodegradable, meaning they are broken down by microorganisms in the environment into simpler, non-toxic substances.[2][11]

Table 3: Biodegradability Data

SurfactantTest MethodResultSource(s)
Sodium Lauryl Sulfate (SLS)OECD 301Readily biodegradable[12]
Sodium Coco Sulfate (SCS)General LiteratureConsidered readily biodegradable[10]

Ecotoxicity Data

Understanding the ecotoxicological profile of surfactants is crucial for formulating environmentally safe cleaning agents.

Table 4: Acute Aquatic Ecotoxicity of Sodium Lauryl Sulfate (SLS)

OrganismTest GuidelineEndpointValue (mg/L)Source(s)
Fish (e.g., Rainbow Trout)OECD 20396h LC501.0 - 10.0[11][13]
Daphnia sp. (Water Flea)OECD 20248h EC50 (Immobilisation)1.0 - 10.0[14][15]
Algae (e.g., Pseudokirchneriella subcapitata)OECD 20172h EC50 (Growth Inhibition)10.0 - 100.0[16][17]

Note: Specific ecotoxicity data for Sodium Coco Sulfate under standardized OECD guidelines is less readily available in the public domain. However, due to its similar chemical nature and being a mixture of alkyl sulfates, its ecotoxicological profile is expected to be comparable to that of its primary component, Sodium Lauryl Sulfate.

Experimental Protocols

The following protocols provide standardized methods for evaluating the key performance and analytical characteristics of coconut-derived lauryl surfactants.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Methodology:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant (e.g., 10 g/L) in deionized water. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 to 10 g/L).

  • Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension plateaus.[8]

Evaluation of Foaming Ability and Stability (Ross-Miles Method)

Objective: To quantify the volume and persistence of foam generated by a surfactant solution.

Methodology:

  • Preparation of Test Solution: Prepare a standard concentration of the surfactant solution (e.g., 1 g/L) in water of a specified hardness.

  • Foam Generation: Use a standardized apparatus where a known volume of the surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder.

  • Measurement of Initial Foam Height: Immediately after the addition of the solution, measure the initial height of the foam generated.[18]

  • Measurement of Foam Stability: Record the foam height at specific time intervals (e.g., 1, 5, and 10 minutes) to assess the stability of the foam.[18]

Assessment of Cleaning Performance on Hard Surfaces (ASTM D4488-A5)

Objective: To evaluate the cleaning efficiency of a formulated cleaning agent on a standardized soiled surface.

Methodology:

  • Preparation of Substrate and Soil: Use a standardized substrate, such as white vinyl tiles, and apply a standardized soil composed of particulate and oily components as described in ASTM D4488-A5.[19]

  • Cleaning Procedure: Utilize a washability and abrasion tester to apply the cleaning formulation to the soiled substrate under controlled conditions of pressure and number of cycles.[20]

  • Evaluation of Cleaning Efficiency: Measure the reflectance of the substrate before soiling, after soiling, and after cleaning using a colorimeter. Calculate the cleaning efficiency as the percentage of soil removed.[19]

Quantification of Surfactant Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of the surfactant in a given sample.

Methodology:

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[21]

    • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV-absorbing surfactants.

  • Standard Preparation: Prepare a series of standard solutions of the surfactant with known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the sample containing the surfactant to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standards and the sample into the HPLC system and record the peak areas.

  • Quantification: Determine the concentration of the surfactant in the sample by comparing its peak area to the calibration curve.

Visualizations

Surfactant Action in Cleaning

Surfactant_Action cluster_0 1. Surfactants in Water cluster_1 2. Interaction with Oily Soil cluster_2 3. Micelle Formation and Soil Removal Surfactant_Molecules Surfactant Molecules (Hydrophilic Head, Hydrophobic Tail) Oily_Soil Oily Soil on Surface Surfactant_Molecules->Oily_Soil Hydrophobic tails embed in oil Micelle Micelle Formation (Soil Encapsulated) Oily_Soil->Micelle Lifting from surface Washed_Away Clean Surface Micelle->Washed_Away Suspended in water and rinsed away

Caption: Mechanism of soil removal by surfactant molecules.

Experimental Workflow for Cleaning Performance Evaluation

Cleaning_Performance_Workflow A Prepare Standard Substrate (e.g., Vinyl Tile) B Measure Initial Reflectance (R1) A->B C Apply Standardized Soil B->C D Measure Soiled Reflectance (R2) C->D F Clean Substrate using Washability Apparatus D->F E Prepare Cleaning Formulation E->F G Measure Final Reflectance (R3) F->G H Calculate Cleaning Efficiency %CE = [(R3-R2)/(R1-R2)] * 100 G->H

Caption: Workflow for ASTM D4488 cleaning performance test.

Biodegradation Pathway Overview

Biodegradation_Pathway Surfactant Coconut-Derived Surfactant (e.g., Sodium Lauryl Sulfate) Enzymatic_Attack Enzymatic Attack (e.g., Sulfatases) Surfactant->Enzymatic_Attack Microorganisms Microorganisms (Bacteria, Fungi) Microorganisms->Enzymatic_Attack Fatty_Alcohol Fatty Alcohol (e.g., Lauryl Alcohol) Enzymatic_Attack->Fatty_Alcohol Beta_Oxidation β-Oxidation Pathway Fatty_Alcohol->Beta_Oxidation CO2_H2O Carbon Dioxide (CO2) + Water (H2O) + Biomass Beta_Oxidation->CO2_H2O

Caption: Generalized aerobic biodegradation pathway for alkyl sulfate surfactants.

References

Application Notes and Protocols: Coclauril in Controlled Release Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coclauril is a naturally occurring nonglucosidic 2-cyclohexen-1-ylideneacetonitrile.[1][2][3][4] It has been isolated from various plant sources, including the evergreen shrub Cocculus lauriforius and the mangrove Bruguiera gymnorrhiza.[1][2][3][4][5][6][7] Primarily, research has focused on the biological activities of this compound, with a notable emphasis on its potential as an antiviral agent, specifically against the Hepatitis B virus (HBV).[8][9][10][11][12][13][14][15]

Despite its documented bioactivity, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the application of this compound in controlled release topical formulations. The current body of evidence does not provide data on its physicochemical properties relevant to topical delivery, release kinetics from dermatological bases, or percutaneous absorption. Furthermore, there are no established protocols for the preparation and evaluation of this compound-based topical systems.

This document aims to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound in this domain. Given the absence of direct experimental data, the following sections will outline the necessary physicochemical characterization, potential formulation strategies, and a roadmap for preclinical evaluation based on established principles of topical drug delivery.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is the first critical step in developing a controlled release topical formulation. This data is essential for predicting its behavior in various vehicles and its ability to permeate the skin barrier.

Table 1: Essential Physicochemical Parameters for this compound Characterization

PropertyExperimental ProtocolSignificance in Topical Formulation Design
Molecular Weight Mass Spectrometry (MS)Influences diffusion and skin permeation.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on purity and potential for formulation at elevated temperatures.
Solubility Shake-flask method in various solvents (water, ethanol, propylene glycol, oils) at different temperatures.Determines suitable vehicles for formulation and potential for drug loading.
Partition Coefficient (Log P) Shake-flask method (octanol/water) or HPLC-based methods.Predicts the ability of the drug to partition from the vehicle into the stratum corneum. An optimal Log P (typically 1-3) is often desired for topical delivery.
Dissociation Constant (pKa) Potentiometric titration or UV-spectrophotometry.Determines the ionization state of the molecule at physiological skin pH (~4.5-5.5), which affects solubility and skin penetration.
Polymorphism X-ray Diffraction (XRD), DSCDifferent crystalline forms can have different solubilities and dissolution rates, impacting release from the formulation.

Protocols for Physicochemical Characterization

Determination of Solubility

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound powder

  • Solvents: Purified water, Ethanol, Propylene glycol, Isopropyl myristate, Mineral oil

  • Shaking incubator/water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 32°C to simulate room and skin surface temperatures) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Express the solubility in mg/mL or µg/mL.

Determination of Partition Coefficient (Log P)

Objective: To determine the octanol-water partition coefficient of this compound.

Materials:

  • This compound powder

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the this compound solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Calculate Log P as the logarithm (base 10) of P.

Conceptual Framework for Controlled Release Topical Formulations

The design of a controlled release system for this compound would aim to prolong its residence time in the skin layers, providing a sustained therapeutic effect. Potential formulation strategies could include:

  • Oleaginous Ointments: For highly lipophilic drugs, an ointment base can provide a slow release.

  • Emulsion Systems (Creams and Lotions): Oil-in-water or water-in-oil emulsions can be tailored to control drug release by modifying the composition of the oil and aqueous phases. The partition coefficient of this compound will be a key determinant of release from these systems.

  • Polymeric Gels: Hydrogels or organogels incorporating polymers like carbomers, cellulose derivatives, or poloxamers can form a matrix from which the drug diffuses out in a controlled manner.

  • Vesicular Systems (Liposomes and Niosomes): Encapsulating this compound within lipid bilayers can enhance its stability and control its release into the skin.

  • Nanoparticulate Systems: Polymeric nanoparticles or solid lipid nanoparticles could offer deeper skin penetration and sustained release.

Experimental Workflow for Formulation Development and Evaluation

The following diagram illustrates a logical workflow for the development and evaluation of a this compound topical formulation.

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Formulation Characterization cluster_evaluation In Vitro & Ex Vivo Evaluation physchem Physicochemical Characterization of this compound (Solubility, Log P, pKa) excipient Excipient Compatibility Studies (DSC, FTIR) physchem->excipient form_dev Selection of Formulation Strategy (e.g., Gel, Cream) excipient->form_dev optimization Formulation Optimization (DOE, Component Ratios) form_dev->optimization phys_char Physical Characterization (pH, Viscosity, Homogeneity) optimization->phys_char drug_content Drug Content and Uniformity phys_char->drug_content ivrt In Vitro Release Testing (IVRT) (e.g., Franz Diffusion Cell) drug_content->ivrt ivpt Ex Vivo Skin Permeation Testing (IVPT) ivrt->ivpt stability Stability Studies (ICH Guidelines) ivpt->stability

Caption: Experimental workflow for developing a this compound topical formulation.

Protocols for In Vitro Evaluation

In Vitro Release Testing (IVRT)

Objective: To assess the rate and extent of this compound release from the developed formulation.

Apparatus: Franz diffusion cell system.

Membrane: Synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

Receptor Medium: A buffer solution (e.g., phosphate buffer pH 5.5) in which this compound is sufficiently soluble. The addition of a co-solvent like ethanol may be necessary to maintain sink conditions.

Protocol:

  • Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with the receptor medium and ensure it is bubble-free. Maintain the temperature at 32 ± 1°C.

  • Apply a finite dose of the this compound formulation to the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment.

  • Replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of this compound released per unit area over time and plot the release profile.

Proposed Mechanism of Action for Topical Delivery

While the systemic anti-HBV activity of this compound is its most studied property, its potential mechanism in a topical formulation would depend on the therapeutic target within the skin. For instance, if explored for anti-inflammatory or antimicrobial properties, the mechanism would involve local interactions with skin cells or microbes.

The following diagram illustrates a hypothetical pathway for a topically applied active pharmaceutical ingredient (API) like this compound.

signaling_pathway cluster_delivery Topical Delivery Pathway cluster_action Cellular Action formulation This compound in Controlled Release Formulation release Release from Vehicle formulation->release sc Partitioning into Stratum Corneum release->sc epidermis Diffusion through Viable Epidermis sc->epidermis dermis Entry into Dermis epidermis->dermis target Interaction with Cellular Target (e.g., Enzyme, Receptor) dermis->target response Pharmacological Response (e.g., Anti-inflammatory) target->response

Caption: Hypothetical pathway of topically delivered this compound.

Safety and Toxicology

Currently, there is no available data on the topical safety and toxicology of this compound. Any research and development in this area must prioritize a thorough safety assessment, including:

  • In vitro cytotoxicity studies: Using human keratinocytes and fibroblasts.

  • Skin irritation and sensitization studies: In reconstructed human epidermis models or animal models.

  • Phototoxicity studies: If the molecule absorbs UV radiation.

Conclusion

The exploration of this compound for controlled release topical applications represents a novel and uncharted area of research. While its known anti-HBV activity is intriguing, a significant amount of foundational work is required to establish its feasibility and safety for dermatological use. The protocols and frameworks outlined in these application notes provide a systematic approach for scientists and researchers to begin this exploratory work, from basic physicochemical characterization to the development and in vitro evaluation of prototype formulations. Future research should focus on generating this essential data to unlock the potential of this compound in topical drug delivery.

References

Application Notes and Protocols for the Quantification of Coclaurine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The term "Coclauril" appears to be a likely misspelling of Coclaurine , a naturally occurring benzylisoquinoline alkaloid. These application notes, therefore, focus on the analytical methods for Coclaurine.

Introduction

Coclaurine is a benzylisoquinoline alkaloid found in various plant species. It serves as a crucial intermediate in the biosynthesis of other alkaloids.[1] Emerging research has highlighted its potential pharmacological activities, including its role as a nicotinic acetylcholine receptor (nAChR) antagonist and its potential anti-inflammatory and anticancer properties.[1][2][3] Specifically, Coclaurine has been shown to sensitize non-small cell lung cancer cells to cisplatin by downregulating the EFHD2-related NOX4-ABCC1 signaling pathway.[4] Given its therapeutic potential, robust and reliable analytical methods are essential for its quantification in complex biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies.

This document provides detailed protocols for the quantification of Coclaurine in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods for Quantification

Two primary methods are presented for the quantification of Coclaurine in human plasma: a highly sensitive and specific LC-MS/MS method suitable for low concentration levels, and a more accessible HPLC-UV method for higher concentration ranges.

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method offers high selectivity and sensitivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.

Experimental Workflow for Coclaurine Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject Sample onto UPLC/HPLC System s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Coclaurine Concentration d2->d3 G cluster_membrane Postsynaptic Membrane nAChR nAChR Ion_Channel Ion Channel (Closed) ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates Coclaurine Coclaurine (Antagonist) Coclaurine->nAChR Binds & Blocks No_Signal Signal Blocked G Coclaurine Coclaurine FOXG1 FOXG1 (Transcription Factor) Coclaurine->FOXG1 Inhibits EFHD2_gene EFHD2 Gene FOXG1->EFHD2_gene Promotes Transcription EFHD2_protein EFHD2 Protein EFHD2_gene->EFHD2_protein Translation NOX4 NOX4 EFHD2_protein->NOX4 Induces ROS ROS NOX4->ROS Generates ABCC1 ABCC1 (Drug Efflux Pump) ROS->ABCC1 Activates Resistance Cisplatin Resistance ABCC1->Resistance Contributes to

References

Application Note: High-Throughput Screening of Coclauril for Accelerated Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel drug formulations is often hampered by the poor aqueous solubility of active pharmaceutical ingredients (APIs).[1] Surfactants are critical excipients used to enhance the solubility and bioavailability of such challenging compounds.[2] "Coclauril" is a novel, non-ionic surfactant engineered to offer superior solubilization capacity and a favorable safety profile. This application note describes a high-throughput screening (HTS) workflow to rapidly evaluate the potential of this compound in liquid formulation development.

The traditional approach to selecting solubilizing excipients is often empirical and time-consuming, involving trial-and-error experiments.[1] High-throughput screening platforms, utilizing automated liquid handlers and 96-well plates, can significantly accelerate this process, reducing both time and the amount of API required.[1][3] This methodology allows for the parallel assessment of numerous formulation variables, leading to a more efficient and data-driven selection of optimal excipients.

This document provides detailed protocols for a high-throughput solubility screening assay and a drug-excipient compatibility study to assess the performance and stability of this compound with a model poorly soluble API.

High-Throughput Screening Workflow for this compound

The HTS workflow is designed to efficiently screen and identify the most effective excipients for enhancing drug solubility.

HTS_Workflow cluster_prep Preparation cluster_dispensing Automated Dispensing cluster_processing Processing cluster_analysis Analysis cluster_decision Decision API_stock API Stock Solution in Organic Solvent Dispense_API Dispense API Stock into 96-well Plate API_stock->Dispense_API Excipient_stocks Excipient Stock Solutions (this compound, others) Dispense_Excipients Dispense Excipient Stocks (incl. This compound) Excipient_stocks->Dispense_Excipients Evaporation Solvent Evaporation Dispense_API->Evaporation Reconstitution Reconstitution in Aqueous Buffer Dispense_Excipients->Reconstitution Evaporation->Reconstitution Equilibration Equilibration (48h shaking) Reconstitution->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Supernatant_transfer Supernatant Transfer Centrifugation->Supernatant_transfer Quantification API Quantification (HPLC) Supernatant_transfer->Quantification Select_lead Select Lead Formulations Quantification->Select_lead

Caption: High-Throughput Screening Workflow for this compound.

Mechanism of Surfactant-Mediated Solubilization

This compound, like other surfactants, enhances the solubility of hydrophobic APIs by forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles encapsulates the poorly soluble drug molecules, while the hydrophilic outer shell interacts with the aqueous environment, effectively increasing the drug's solubility.

Caption: Surfactant Micelle Encapsulating a Hydrophobic API.

Experimental Protocols

Protocol 1: High-Throughput Solubility Screening

Objective: To determine the solubility enhancement of a model API by this compound in comparison to other commonly used surfactants.

Materials:

  • Model API (e.g., a poorly soluble kinase inhibitor)

  • This compound

  • Reference surfactants (e.g., Tween 80, Poloxamer 188)

  • Organic solvent (e.g., DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well plates

  • Automated liquid handler

  • Plate shaker

  • Centrifuge

  • HPLC system

Methodology:

  • Prepare a 10 mg/mL stock solution of the model API in DMSO.

  • Prepare 10% (w/v) stock solutions of this compound and reference surfactants in PBS.

  • Using an automated liquid handler, dispense 5 µL of the API stock solution into each well of a 96-well plate.

  • Evaporate the DMSO under a stream of nitrogen.

  • Add 200 µL of the surfactant solutions (at various concentrations, prepared by serial dilution from the stock) to the wells containing the dried API. Include a control with only PBS.

  • Seal the plate and shake at room temperature for 48 hours to ensure equilibrium is reached.[1]

  • Centrifuge the plate at 3000 rpm for 15 minutes to pellet any undissolved API.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Quantify the concentration of the dissolved API in the supernatant using a validated HPLC method.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the chemical stability of the model API in the presence of this compound under accelerated conditions.

Materials:

  • Model API

  • This compound

  • Lactose (as a model filler)

  • Vials

  • Stability chamber (40°C / 75% RH)

  • HPLC system

Methodology:

  • Prepare binary mixtures of the API and this compound in a 1:1 ratio by weight.

  • Prepare a ternary mixture of API:this compound:Lactose in a 1:1:5 ratio.

  • Place each mixture in a separate glass vial.

  • Store the vials in a stability chamber at 40°C and 75% relative humidity.

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw a sample from each vial.

  • Dissolve the sample in a suitable solvent and analyze by HPLC to quantify the API and detect any degradation products.

  • Compare the results to a control sample of the API stored under the same conditions.

Data Presentation

Table 1: High-Throughput Solubility Screening Results

ExcipientConcentration (% w/v)API Solubility (µg/mL)Solubility Enhancement Factor
Control (PBS)00.5 ± 0.11
This compound 0.5 50.2 ± 2.1 100.4
1.0 125.8 ± 5.3 251.6
2.0 280.4 ± 11.7 560.8
Tween 800.535.6 ± 1.871.2
1.098.2 ± 4.5196.4
2.0210.1 ± 9.8420.2
Poloxamer 1880.520.1 ± 1.140.2
1.055.9 ± 2.9111.8
2.0130.5 ± 6.4261.0

Table 2: Drug-Excipient Compatibility Study Results (4 Weeks at 40°C/75% RH)

MixtureInitial API Assay (%)Final API Assay (%)Total Degradants (%)Physical Appearance
API alone100.199.50.4No change
API + this compound (1:1) 99.8 99.2 0.6 No change
API + Lactose (1:5)100.298.91.1Slight yellowing
API + this compound + Lactose (1:1:5) 99.9 99.0 0.9 Slight yellowing

Excipient Compatibility Assessment Logic

The selection of a suitable excipient requires a thorough evaluation of potential incompatibilities.[4][5]

Compatibility_Assessment Start Start: API + this compound Mixture Stress Accelerated Stability Study (e.g., 40°C/75% RH) Start->Stress Analysis Physical and Chemical Analysis (Visual, HPLC, DSC) Stress->Analysis Decision Significant Degradation or Physical Change? Analysis->Decision Compatible Compatible Decision->Compatible No Incompatible Incompatible Decision->Incompatible Yes Investigate Investigate Interaction Incompatible->Investigate

Caption: Excipient Compatibility Assessment Logic.

Conclusion

The high-throughput screening protocols presented in this application note provide a rapid and efficient means of evaluating the performance of the novel surfactant, this compound. The hypothetical data demonstrates that this compound offers a significant improvement in the solubilization of a model poorly soluble API compared to conventional surfactants. Furthermore, the compatibility studies indicate that this compound does not compromise the chemical stability of the API. These findings support the potential of this compound as a valuable excipient in the development of liquid formulations for challenging APIs, and the HTS approach allows for the rapid generation of decision-making data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Surfactant Concentration for Maximum Foam Stability

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on "Coclauril": Our initial investigation into "this compound" for the purpose of foam stability optimization has revealed that this substance is primarily documented as a pharmaceutical intermediate. Currently, there is no scientific literature available that characterizes "this compound" as a surface-active agent or describes its use in foam generation or stabilization. Therefore, this technical support center will provide a comprehensive guide on the principles and methodologies for optimizing the concentration of a generic surfactant for maximum foam stability, as this is the standard industry and research practice.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a surfactant in foam formation and stability?

A1: Surfactants are crucial for both the creation and stabilization of foams. They reduce the surface tension of the liquid, which allows for the formation of bubbles with less energy input. Surfactant molecules then adsorb at the gas-liquid interface, creating a film that prevents bubbles from coalescing, thus stabilizing the foam structure.[1]

Q2: How does surfactant concentration affect foam stability?

A2: Surfactant concentration has a significant impact on foam stability. Generally, as the concentration increases, so does the foam's stability, up to a certain point known as the Critical Micelle Concentration (CMC).[2] Below the CMC, surfactants exist as individual molecules. Above the CMC, they form aggregates called micelles, and further increases in concentration may not significantly enhance foam stability and could even be detrimental.[3][4]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for foam stability?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[5] It is a key parameter because it often represents the point of maximum surface tension reduction and where the interface is saturated with surfactant molecules. Operating near or slightly above the CMC is often optimal for achieving stable foam.[2]

Q4: What are the standard methods for measuring foam stability?

A4: Two widely recognized methods for evaluating foam stability are the Ross-Miles method and the Bikerman test.[6] The Ross-Miles method assesses foamability and stability based on the height of a foam column generated by pouring a surfactant solution.[7] The Bikerman test measures foam stability by bubbling a gas through the surfactant solution at a constant rate and observing the foam height.[8]

Q5: Besides concentration, what other factors can influence foam stability?

A5: Several other factors can affect foam stability, including:

  • Temperature: Can alter liquid viscosity and surfactant properties.[1]

  • pH: Can affect the charge and behavior of ionic surfactants.

  • Presence of electrolytes (salts): Can impact the interactions between surfactant molecules at the interface.

  • Presence of oils or other contaminants: Can destabilize foam.[4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor initial foam volume - Surfactant concentration is too low. - Insufficient energy input during foam generation (e.g., inadequate shaking or sparging). - Presence of antifoaming agents or contaminants.- Increase the surfactant concentration incrementally towards the CMC. - Optimize the foam generation process (e.g., increase shaking time/intensity or gas flow rate). - Ensure all equipment is clean and free of residues.
Rapid foam collapse - Surfactant concentration is well below the CMC. - The liquid film between bubbles is draining too quickly. - Presence of foam-destabilizing substances (e.g., certain oils or alcohols).[4]- Increase surfactant concentration to be near or slightly above the CMC. - Consider adding a foam stabilizer or a viscosity-modifying agent. - Analyze the formulation for any incompatible ingredients.
Inconsistent foam stability between experiments - Variations in experimental conditions (temperature, water hardness). - Inaccurate measurement of surfactant concentration. - Aging of the surfactant solution.- Standardize all experimental parameters. - Prepare fresh solutions for each experiment and use precise measurement techniques. - Use freshly prepared surfactant solutions.
Foam structure appears coarse with large bubbles - Low surfactant concentration leading to bubble coalescence. - Ostwald ripening (gas diffusion from smaller to larger bubbles).- Increase surfactant concentration to improve film stability. - Use a surfactant known to create more elastic and robust interfacial films.

Data Presentation

Table 1: Illustrative Example of the Effect of a Generic Anionic Surfactant Concentration on Foam Stability (Ross-Miles Method)

Surfactant Concentration (% w/v)Initial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
0.1802025.0
0.51509060.0
1.0 (near CMC)22019890.0
2.022520088.9
5.023020589.1

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific surfactant and experimental conditions.

Experimental Protocols

Ross-Miles Method (based on ASTM D1173)

The Ross-Miles method is a standardized test for evaluating the foaming properties of surfactants.[7]

1. Preparation:

  • Prepare surfactant solutions of varying concentrations in deionized water.
  • Ensure the Ross-Miles apparatus is clean and vertically aligned. The apparatus consists of a jacketed glass tube with a specified height and diameter, and a reservoir funnel with a calibrated orifice.[7]

2. Procedure:

  • Pour 200 mL of the surfactant solution into the main tube.
  • Add 50 mL of the same solution to the reservoir funnel.
  • Allow the solution in the funnel to drain into the main tube from a height of 90 cm, creating foam.
  • Record the initial foam height immediately after all the solution has drained from the funnel.
  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess stability.[7]

Bikerman Test

The Bikerman test is a dynamic method for assessing foam stability.[8]

1. Preparation:

  • Prepare surfactant solutions of different concentrations.
  • Use a graduated cylindrical column with a fritted glass gas diffuser at the bottom.[8]

2. Procedure:

  • Add a specific volume of the surfactant solution to the column.
  • Introduce a gas (e.g., nitrogen or air) through the fritted diffuser at a constant flow rate.
  • Allow the foam to form and reach a steady-state height where the rate of foam formation equals the rate of foam collapse.
  • Measure the maximum foam height achieved.
  • To measure stability, stop the gas flow and record the time it takes for the foam to collapse to half of its initial height (half-life).

Mandatory Visualizations

Ross_Miles_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_solution Prepare Surfactant Solution add_to_tube Add 200mL to Tube prep_solution->add_to_tube add_to_funnel Add 50mL to Funnel prep_solution->add_to_funnel clean_apparatus Clean & Assemble Apparatus clean_apparatus->add_to_tube drain_funnel Drain Funnel to Generate Foam add_to_tube->drain_funnel add_to_funnel->drain_funnel measure_initial Measure Initial Foam Height drain_funnel->measure_initial measure_timed Measure Foam Height at Intervals measure_initial->measure_timed calculate_stability Calculate Foam Stability measure_timed->calculate_stability

Caption: Workflow for the Ross-Miles foam stability test.

Bikerman_Test_Workflow cluster_prep_bikerman Preparation cluster_procedure_bikerman Procedure cluster_stability_measurement Stability Measurement prep_solution_b Prepare Surfactant Solution add_to_column Add Solution to Column prep_solution_b->add_to_column setup_column Setup Column with Diffuser setup_column->add_to_column start_gas Start Constant Gas Flow add_to_column->start_gas reach_equilibrium Allow Foam to Reach Equilibrium start_gas->reach_equilibrium measure_max_height Measure Max Foam Height reach_equilibrium->measure_max_height stop_gas Stop Gas Flow measure_max_height->stop_gas measure_half_life Measure Foam Half-Life stop_gas->measure_half_life

References

"Coclauril" issues with precipitation in hard water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding precipitation issues observed with Coclauril in hard water. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Precipitation of this compound solution upon dilution with hard water.

This guide addresses the common issue of precipitate formation when preparing solutions of this compound, a potent anionic surfactant, in the presence of divalent cations commonly found in hard water, such as calcium (Ca²⁺) and magnesium (Mg²⁺).

Troubleshooting Workflow:

G start Precipitation Observed in this compound Solution check_water Step 1: Verify Water Hardness (Ca²⁺/Mg²⁺ concentration) start->check_water water_soft Use deionized or distilled water check_water->water_soft If hard water confirmed chelator Step 2: Add Chelating Agent (e.g., EDTA, Citrate) check_water->chelator If water source cannot be changed end_resolved Issue Resolved water_soft->end_resolved adjust_ph Step 3: Adjust pH of the Solution chelator->adjust_ph end_unresolved Issue Persists: Contact Technical Support chelator->end_unresolved increase_conc Step 4: Increase this compound Concentration adjust_ph->increase_conc adjust_ph->end_unresolved co_surfactant Step 5: Introduce a Non-ionic Co-surfactant increase_conc->co_surfactant increase_conc->end_unresolved co_surfactant->end_resolved co_surfactant->end_unresolved G cluster_0 In Hard Water cluster_1 With Chelating Agent (EDTA) Coclauril_anion This compound⁻ Precipitate Insoluble Precipitate (this compound)₂Ca Coclauril_anion->Precipitate Ca_ion Ca²⁺ Ca_ion->Precipitate Coclauril_anion2 This compound⁻ (Soluble) Ca_ion2 Ca²⁺ Ca_EDTA_complex Ca-EDTA Complex (Soluble) Ca_ion2->Ca_EDTA_complex EDTA EDTA EDTA->Ca_EDTA_complex

Technical Support Center: StabiNano-L20 for Enhanced Nanoemulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing StabiNano-L20 to improve the long-term stability of nanoemulsions.

Frequently Asked Questions (FAQs)

1. What is StabiNano-L20 and how does it improve nanoemulsion stability?

StabiNano-L20 is a novel non-ionic surfactant designed to enhance the long-term stability of oil-in-water (O/W) nanoemulsions. It functions by adsorbing at the oil-water interface, creating a protective film that sterically hinders droplet coalescence and flocculation.[1][2] Its unique molecular structure also helps to minimize Ostwald ripening, a common mechanism of nanoemulsion destabilization where larger droplets grow at the expense of smaller ones.[3][4]

2. What is the optimal concentration of StabiNano-L20 for my formulation?

The optimal concentration of StabiNano-L20 is dependent on several factors, including the oil phase composition, the oil-to-water ratio, and the desired droplet size. Generally, increasing the surfactant-to-oil ratio leads to smaller droplet sizes.[1] However, excessive surfactant concentrations can lead to the formation of micelles, which may affect the overall stability and rheology of the nanoemulsion.[5] It is recommended to perform a concentration optimization study to determine the ideal amount of StabiNano-L20 for your specific system.

3. Can StabiNano-L20 be used with other surfactants?

Yes, StabiNano-L20 can be used in combination with co-surfactants. The addition of a co-surfactant can sometimes improve the stability of the nanoemulsion by further reducing interfacial tension and modifying the curvature of the interfacial film.[6] When using a co-surfactant, it is important to optimize the ratio of StabiNano-L20 to the co-surfactant to achieve the desired properties.

4. What methods are recommended for preparing nanoemulsions with StabiNano-L20?

StabiNano-L20 is compatible with both high-energy and low-energy emulsification methods.[7]

  • High-energy methods , such as high-pressure homogenization, microfluidization, and ultrasonication, are effective for producing nanoemulsions with very small droplet sizes.[7][8]

  • Low-energy methods , like phase inversion temperature (PIT) and self-emulsification, are less energy-intensive and can be advantageous for sensitive active pharmaceutical ingredients (APIs).[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Droplet Size Over Time Ostwald ripening, coalescence.Optimize StabiNano-L20 concentration. Consider adding a co-surfactant. Ensure proper storage at recommended temperatures.[4][9][10]
Phase Separation (Creaming or Sedimentation) Insufficient stabilization, density difference between phases.Increase StabiNano-L20 concentration. Reduce droplet size through higher energy input during homogenization.[3]
High Polydispersity Index (PDI) Inefficient homogenization, inappropriate formulation.Optimize homogenization parameters (pressure, number of passes). Adjust the oil-to-surfactant ratio.[9]
Precipitation or Crystallization of Active Ingredient Poor solubility of the API in the oil phase.Screen different oil phases for better API solubility. Consider the use of a co-solvent.
Gelation of the Nanoemulsion High droplet concentration, attractive interactions between droplets.Adjust the oil phase volume fraction. Evaluate the effect of ionic strength and pH if using ionic co-surfactants.[5]

Quantitative Data Summary

Table 1: Effect of StabiNano-L20 Concentration on Nanoemulsion Properties

StabiNano-L20 Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2180.5 ± 5.20.25 ± 0.03-25.3 ± 1.5
5125.8 ± 3.10.18 ± 0.02-28.9 ± 1.1
1080.2 ± 2.50.12 ± 0.01-32.4 ± 0.8

Data is representative and will vary based on the specific formulation and processing conditions. A zeta potential of approximately ±30 mV is generally considered sufficient for good physical stability.[3][8]

Table 2: Long-Term Stability Study of a StabiNano-L20 Stabilized Nanoemulsion (Storage at 25°C)

Time (Months)Mean Droplet Size (nm)PDI
080.2 ± 2.50.12 ± 0.01
181.5 ± 2.80.13 ± 0.02
383.1 ± 3.00.14 ± 0.02
685.4 ± 3.50.15 ± 0.03

Minimal changes in droplet size and PDI over 6 months indicate good long-term stability.[9][11]

Experimental Protocols

1. Preparation of a StabiNano-L20 Stabilized Nanoemulsion by High-Pressure Homogenization

  • Preparation of the Aqueous Phase: Dissolve StabiNano-L20 in deionized water with gentle stirring until a clear solution is formed.

  • Preparation of the Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in the chosen oil phase. Mild heating may be applied if necessary to ensure complete dissolution.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while continuously stirring at high speed (e.g., 2000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.

2. Long-Term Stability Assessment

  • Sample Storage: Store the nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C) as per ICH guidelines.[12]

  • Periodic Testing: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot of each sample.[9]

  • Analysis: Analyze the samples for any changes in physical appearance (e.g., phase separation, creaming), mean droplet size, and PDI using dynamic light scattering (DLS).[1]

  • Accelerated Stability Testing: A short-term study at elevated temperatures (e.g., 40°C) can be used to predict long-term stability.[10] Centrifugation at high speeds (e.g., 10,000 rpm for 30 minutes) can also be used to assess stability against creaming or sedimentation.[9]

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization & Stability A Aqueous Phase (Water + StabiNano-L20) C Pre-emulsion (High-Shear Mixing) A->C B Oil Phase (Oil + API) B->C D Nanoemulsion (High-Pressure Homogenization) C->D E Initial Characterization (DLS, Zeta Potential) D->E F Long-Term Stability Study (Storage at different temperatures) E->F

Caption: Experimental workflow for nanoemulsion preparation and stability testing.

Instability_Mechanisms cluster_destabilization Nanoemulsion Destabilization Pathways A Stable Nanoemulsion B Flocculation (Reversible Aggregation) A->B Weak van der Waals forces D Ostwald Ripening (Droplet Growth) A->D Different solubility of dispersed phase E Creaming/Sedimentation (Gravitational Separation) A->E Density difference C Coalescence (Irreversible Fusion) B->C Rupture of interfacial film F Phase Separation C->F D->F E->F

References

Technical Support Center: Coclauril pH Adjustment for Optimal Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Coclauril" and other surfactants. The focus is on adjusting pH to achieve optimal surfactant performance in experimental settings.

Properties of this compound (Hypothetical)

For the purposes of this guide, "this compound" is treated as a hypothetical amphoteric surfactant. This means it possesses both acidic and basic functional groups, and its overall charge and performance characteristics are highly dependent on the pH of the solution.

  • Chemical Nature: Amphoteric Surfactant

  • Key Performance Metrics: Emulsification, foaming, surface tension reduction, and stability.

  • Optimal Performance Window: Highly pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound performance?

A1: The optimal pH for this compound, as an amphoteric surfactant, will vary depending on the specific application. Generally, different surfactants have optimal pH ranges for performance.[1] For instance, anionic surfactants may perform better in alkaline conditions, while cationic surfactants can be more effective in acidic environments.[1] The performance of an amphoteric surfactant like this compound is influenced by its isoelectric point (pI), the pH at which it has a neutral net charge.

  • Below the pI: this compound will carry a net positive charge, behaving like a cationic surfactant.

  • Above the pI: this compound will carry a net negative charge, behaving like an anionic surfactant.

  • At the pI: this compound will have a net zero charge (zwitterionic), which can lead to minimum solubility and potentially precipitation.

The optimal pH must be determined experimentally based on the desired performance characteristic (e.g., emulsification, foaming).

Q2: How does incorrect pH affect this compound's performance?

A2: An incorrect pH can lead to a range of issues, including:

  • Reduced Surfactant Activity: The surface tension reduction, foaming, and emulsifying properties can be significantly diminished if the pH is not optimal.

  • Precipitation: At or near its isoelectric point, this compound's solubility may decrease, leading to precipitation out of the solution.

  • Instability of Formulations: Emulsions or suspensions stabilized by this compound may break down if the pH shifts to a range where the surfactant is no longer effective.

  • Interaction with Other Components: The charge of this compound at a given pH will dictate its interaction with other charged molecules in the formulation, potentially leading to complexes or inactivation.

Q3: What are the common methods for adjusting the pH of a this compound solution?

A3: The pH of a this compound solution can be adjusted by the careful addition of dilute acids or bases.[2]

  • To decrease pH (make more acidic): Use a dilute acid solution, such as hydrochloric acid (HCl) or citric acid.[2][3][4]

  • To increase pH (make more alkaline): Use a dilute basic solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3][4]

It is crucial to use dilute solutions and add them dropwise while monitoring the pH with a calibrated pH meter to avoid overshooting the target pH.[3]

Troubleshooting Guide

Problem 1: My this compound solution has become cloudy or has formed a precipitate after pH adjustment.

  • Possible Cause: You may have adjusted the pH to be at or near the isoelectric point (pI) of this compound, where its solubility is at a minimum.

  • Solution:

    • Measure the current pH of the solution.

    • Adjust the pH further away from the suspected pI. For an amphoteric surfactant, this means making the solution significantly more acidic or more alkaline.

    • Observe if the precipitate redissolves.

    • For future experiments, avoid the pH range that caused precipitation.

Problem 2: The foaming capacity of my this compound solution has significantly decreased.

  • Possible Cause: The pH of your solution is in a range where this compound does not effectively reduce surface tension to stabilize foam. The charge of the surfactant molecule at the air-water interface is critical for foam stability.

  • Solution:

    • Systematically adjust the pH of your solution in small increments (e.g., 0.5 pH units) and measure the foam volume and stability at each point.

    • Identify the pH range that provides the optimal foaming characteristics for your application.

Problem 3: My emulsion prepared with this compound has separated.

  • Possible Cause: The pH has shifted to a point where this compound is no longer an effective emulsifier. The charge of the surfactant is crucial for stabilizing droplets in an emulsion.

  • Solution:

    • Measure the pH of the separated emulsion.

    • Prepare fresh test emulsions at various pH values to determine the optimal range for emulsion stability.

    • Consider using a buffering agent in your formulation to maintain the pH within the optimal range.

Experimental Protocol: Determining the Optimal pH for this compound Performance

This protocol outlines a general method for determining the optimal pH for a specific performance metric of this compound, such as emulsification capacity.

Objective: To identify the pH at which this compound provides the most stable emulsion.

Materials:

  • This compound solution (e.g., 1% w/v in deionized water)

  • Oil phase (e.g., mineral oil, silicone oil)

  • Dilute hydrochloric acid (e.g., 0.1 M HCl)

  • Dilute sodium hydroxide (e.g., 0.1 M NaOH)[3]

  • Calibrated pH meter

  • Homogenizer or high-speed mixer

  • Graduated cylinders or test tubes

  • Beakers

  • Pipettes

Methodology:

  • Preparation of pH-Adjusted Surfactant Solutions:

    • Prepare a series of beakers, each containing a fixed volume of the this compound solution (e.g., 50 mL).

    • While stirring, slowly add dilute HCl or NaOH to each beaker to adjust the pH to a range of desired values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).[3] Allow the pH reading to stabilize before recording the final value.

  • Emulsification:

    • To each pH-adjusted this compound solution, add a fixed volume of the oil phase (e.g., 50 mL) to create a 1:1 oil-to-water ratio.

    • Homogenize each mixture for a consistent duration and at a constant speed (e.g., 2 minutes at 5000 rpm).

  • Stability Assessment:

    • Transfer each emulsion to a separate graduated cylinder or test tube and seal.

    • Observe the emulsions immediately after preparation and at set time intervals (e.g., 1, 4, 8, and 24 hours).

    • Measure the volume of any separated water or oil. The emulsion with the least separation over time is the most stable.

  • Data Analysis:

    • Record the percentage of the emulsion that remains stable at each pH and time point.

    • Plot the emulsion stability (%) as a function of pH to identify the optimal pH range for emulsification.

Data Presentation

Table 1: Effect of pH on Key Surfactant Performance Metrics (Hypothetical Data)

pHSurface Tension (mN/m)Foaming Volume (mL) after 5 minEmulsion Stability (%) after 24h
3.03512095
4.03215098
5.03811080
6.04550 (Precipitation)20 (Precipitation)
7.03910075
8.03314597
9.03116099
10.03413096

Visualizations

TroubleshootingWorkflow start Start: Performance Issue with this compound check_ph Measure Current pH of Solution start->check_ph is_ph_optimal Is pH in Known Optimal Range? check_ph->is_ph_optimal adjust_ph Systematically Adjust pH is_ph_optimal->adjust_ph No precipitate Precipitation or Cloudiness Observed? is_ph_optimal->precipitate Yes re_evaluate Re-evaluate Performance Metric adjust_ph->re_evaluate end_success End: Performance Optimized re_evaluate->end_success adjust_away_pi Adjust pH Away from Suspected Isoelectric Point precipitate->adjust_away_pi Yes end_fail End: Issue Persists. Consider Other Factors. precipitate->end_fail No adjust_away_pi->re_evaluate SignalingPathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor Receptor kinase1 Kinase A receptor->kinase1 Activates drug_complex Drug-Coclauril Complex (pH Optimized) drug_complex->receptor Binds kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocates response Cellular Response nucleus->response Gene Expression

References

Technical Support Center: Understanding and Troubleshooting Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Coclauril" did not yield information on a compound that reduces cytotoxicity in cell-based assays. It is possible that this is a proprietary name not widely documented in scientific literature or a potential misspelling. To fulfill the detailed requirements of your request for a technical support center, this guide will focus on a well-characterized compound, Cobalt Chloride (CoCl₂) , which is known to induce cytotoxicity, providing a relevant context for troubleshooting and experimental guidance.

This resource is designed for researchers, scientists, and drug development professionals working with cell-based assays. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving CoCl₂-induced cytotoxicity.

Frequently Asked Questions (FAQs)

1. What is Cobalt Chloride (CoCl₂) and why is it used in cell-based assays?

Cobalt Chloride (CoCl₂) is a chemical compound widely used in cell culture experiments to mimic hypoxic (low oxygen) conditions. It induces a state of "pseudo-hypoxia" by stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to oxygen deprivation.[1] This simulation of hypoxia can lead to various cellular effects, including apoptosis (programmed cell death), making it a useful tool for studying cellular responses to hypoxic stress and for inducing cytotoxicity in a controlled manner.

2. What is the primary mechanism of CoCl₂-induced cytotoxicity?

CoCl₂-induced cytotoxicity primarily occurs through the induction of apoptosis.[2][3] This process involves two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: CoCl₂ can lead to the loss of mitochondrial transmembrane potential and the release of cytochrome c into the cytosol.[2] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death.[2][4] The generation of Reactive Oxygen Species (ROS) also plays a crucial role in this pathway.[5]

  • The Extrinsic (Death Receptor) Pathway: CoCl₂ has been shown to upregulate death receptors like Fas and their ligands (FasL).[2] The binding of these ligands to their receptors initiates another caspase cascade, involving caspase-8, which also culminates in apoptosis.[2]

3. What are the typical morphological and biochemical changes observed in cells treated with CoCl₂?

Cells undergoing CoCl₂-induced apoptosis exhibit several characteristic changes, including:

  • Cell shrinkage

  • Chromatin condensation and nuclear fragmentation[1]

  • Formation of apoptotic bodies

  • Activation of caspases (e.g., caspase-3, -8, and -9)[2]

  • Loss of mitochondrial membrane potential[2]

  • An increase in ROS production[5]

4. Can CoCl₂ induce other forms of cell death?

While apoptosis is the primary mode of cell death induced by CoCl₂, under certain conditions, features of necrosis can also be observed. Necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling and rupture.[6][7] The interplay between apoptosis and necrosis can be influenced by factors such as the concentration of CoCl₂, cell type, and the cellular energy (ATP) levels.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during cytotoxicity experiments using CoCl₂.

Issue 1: High Variability in Cytotoxicity Results Between Experiments

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Optimal cell density should be determined for each cell line and assay duration.[9]
Edge Effects in Multi-well Plates Evaporation from wells on the edge of the plate can concentrate CoCl₂ and affect cell viability.[10] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Variability in CoCl₂ Solution Prepare fresh CoCl₂ solutions for each experiment from a high-quality source. Ensure it is fully dissolved.
Cell Line Instability High passage numbers can lead to genetic drift and altered sensitivity. Use cells within a consistent and low passage range.

Issue 2: Lower-than-Expected Cytotoxicity

Potential Cause Recommended Solution
Sub-optimal CoCl₂ Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Incorrect Incubation Time The cytotoxic effects of CoCl₂ are time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal endpoint.
Cell Resistance Some cell lines may be inherently more resistant to hypoxic stress. Consider using a different cell line or a positive control known to be sensitive to CoCl₂.
Assay Interference Certain assay reagents may interact with CoCl₂. For example, in MTT assays, some compounds can directly reduce the MTT reagent, leading to false results.[11] Consider using an alternative viability assay like CellTiter-Glo® or a dye-exclusion method (e.g., Trypan Blue).

Issue 3: Unexpected Cell Morphology

Potential Cause Recommended Solution
Contamination Check for signs of bacterial or fungal contamination. Discard contaminated cultures and thoroughly clean the incubator and biosafety cabinet.
Solvent Toxicity If CoCl₂ is dissolved in a solvent other than water or culture medium (e.g., DMSO), ensure the final solvent concentration is non-toxic to the cells by running a solvent-only control.[12]
Induction of Necrosis At very high concentrations, CoCl₂ may induce necrosis instead of or in addition to apoptosis. This can manifest as cell swelling and lysis. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

Quantitative Data Summary

The effective concentration of CoCl₂ to induce cytotoxicity can vary significantly between cell lines. The following table provides a general overview of concentrations reported in the literature and their observed effects.

Cell LineCoCl₂ Concentration RangeObserved Effects
Mouse Embryonic Stem (mES) CellsNot specified, but shown to decrease cell viability.Decrease in cell viability, apoptotic changes, G2/M phase arrest.[1][2]
U118MG (Human Glioblastoma)0.4 mMInduction of cell death, including apoptosis and collapse of mitochondrial membrane potential.[3]
Periodontal Ligament Stem Cells (PDLSCs)Concentration-dependentCell dysfunction, apoptosis, and overproduction of oxidative stress.[5]
Rat Alveolar Type II Epithelial Cells (RLE-6TN)Not specified, but used to establish long-term hypoxic environment.Autophagy and apoptosis.[4]

Experimental Protocols

1. General Cytotoxicity Assay using a Resazurin-Based Method

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CoCl₂ in culture medium.

    • Remove the old medium from the cells and add the CoCl₂-containing medium. Include untreated and vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add resazurin solution to each well (typically 10% of the well volume).

    • Incubate for 1-4 hours, protected from light.

    • Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Express the viability of treated cells as a percentage relative to the untreated control cells.

2. Detection of Apoptosis via Caspase-3 Activity Assay

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with CoCl₂ as described above.

  • Cell Lysis:

    • After treatment, remove the medium and wash the cells with PBS.

    • Add a lysis buffer and incubate on ice.

    • Centrifuge the plate to pellet cell debris.

  • Caspase-3 Activity Measurement:

    • Transfer the supernatant (cell lysate) to a new plate.

    • Add a caspase-3 substrate (e.g., a peptide conjugated to a fluorophore).

    • Incubate at 37°C.

    • Measure the fluorescence, which is proportional to the caspase-3 activity.

Visualizations

CoCl2_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand Fas Fas Receptor FasL->Fas Binds Casp8 Caspase-8 Fas->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates ROS ROS ROS->Mito Damages Apoptosis Apoptosis Casp3->Apoptosis Executes CoCl2 Cobalt Chloride (CoCl₂) CoCl2->FasL Upregulates CoCl2->Fas Upregulates CoCl2->ROS Induces

Caption: Signaling pathway of CoCl₂-induced apoptosis.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Attachment) seed_cells->incubate1 prep_compound Prepare CoCl₂ serial dilutions incubate1->prep_compound treat_cells Treat cells with CoCl₂ incubate1->treat_cells prep_compound->treat_cells incubate2 Incubate 24-72h (Treatment) treat_cells->incubate2 add_reagent Add viability reagent (e.g., Resazurin) incubate2->add_reagent incubate3 Incubate 1-4h (Color development) add_reagent->incubate3 read_plate Measure fluorescence/absorbance incubate3->read_plate analyze Analyze data (% viability, IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic action_node action_node start Unexpected Cytotoxicity Results check_variability High variability? start->check_variability check_controls Controls as expected? check_variability->check_controls No action_variability Review cell seeding protocol. Check for edge effects. check_variability->action_variability Yes check_morphology Abnormal morphology? check_controls->check_morphology Yes action_controls_pos Positive control failed? -> Check reagent/compound activity. check_controls->action_controls_pos No action_controls_neg Negative control shows death? -> Check for solvent toxicity or contamination. check_controls->action_controls_neg No action_morphology Check for contamination. Consider alternative cell death pathways (necrosis). check_morphology->action_morphology Yes end Optimize Protocol check_morphology->end No action_variability->end action_controls_pos->end action_controls_neg->end action_morphology->end

Caption: Troubleshooting workflow for cytotoxicity assays.

References

Technical Support Center: Preventing Crystallization in Concentrated Surfactant Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with concentrated surfactant solutions. The focus is on understanding and preventing the common issue of surfactant crystallization, which can impact formulation stability and performance.

Frequently Asked Questions (FAQs)

Q1: What causes surfactant crystallization in concentrated solutions?

A1: Surfactant crystallization, often observed at low temperatures, is a phenomenon where surfactant molecules self-assemble into ordered, solid structures.[1][2] This process is primarily driven by a decrease in the thermal energy of the system, which allows the hydrophobic tails of the surfactant molecules to pack together in an ordered fashion. Several factors can influence crystallization, including the surfactant's chemical structure (e.g., chain length and head group size), concentration, the presence of impurities, pH of the solution, and the cooling rate.[3][4] In concentrated solutions, the close proximity of surfactant molecules facilitates the formation of these crystalline structures.[5][6]

Q2: My surfactant solution becomes cloudy and viscous upon cooling. Is this crystallization?

A2: Cloudiness and increased viscosity upon cooling are strong indicators of surfactant crystallization or the formation of other ordered phases like liquid crystals.[5][6] The small crystals suspended in the solution scatter light, leading to a cloudy or opaque appearance. The increased viscosity is due to the formation of a network of these crystalline structures, which restricts the flow of the liquid. To confirm crystallization, you can use techniques like polarized light microscopy to observe birefringent crystals or differential scanning calorimetry (DSC) to detect the thermal transitions associated with crystal formation and melting.

Q3: Can the pH of my formulation influence surfactant crystallization?

A3: Yes, the pH of the solution can significantly impact the stability of certain surfactants and their tendency to crystallize.[3][7] For ionic surfactants, pH affects the charge of the head group, which in turn influences the electrostatic repulsion between molecules.[8] For example, with fatty acid-based anionic surfactants, a lower pH can lead to protonation of the carboxylate head group, reducing its solubility and promoting crystallization.[3] It is crucial to maintain the pH within the optimal range for the specific surfactant system you are using to ensure stability.[7][9]

Q4: What is the role of co-surfactants in preventing crystallization?

A4: Co-surfactants are often added to concentrated surfactant formulations to disrupt the ordered packing of the primary surfactant molecules, thereby inhibiting crystallization.[10][11][12] By inserting themselves between the primary surfactant molecules, co-surfactants with different shapes or sizes can interfere with the formation of a uniform crystal lattice.[10][11] This disruption lowers the crystallization temperature of the formulation and improves its low-temperature stability. The choice of co-surfactant depends on the primary surfactant and the desired properties of the final formulation.

Troubleshooting Guide: Surfactant Crystallization

If you are encountering crystallization in your concentrated surfactant solution, follow these steps to diagnose and resolve the issue.

Problem: Solution becomes cloudy or forms solid precipitates at room temperature or upon refrigeration.
Possible Cause Troubleshooting Steps
High Surfactant Concentration The concentration may be above the surfactant's solubility limit at a given temperature. • Action: Try diluting the solution to a slightly lower concentration and observe if the crystallization persists.
Low Temperature Storage Many surfactants have a critical temperature (Krafft point) below which they crystallize. • Action: Store the solution at a slightly elevated temperature. If the application requires low-temperature stability, reformulation will be necessary.[2][9]
Incorrect pH The pH may be outside the optimal range for surfactant solubility.[3][7] • Action: Measure the pH of the solution. Adjust the pH using a suitable acid or base and observe any changes in clarity.[9]
Presence of Impurities Impurities can act as nucleation sites for crystal growth.[13] • Action: Ensure high-purity surfactants and solvents are used. Consider filtering the solution to remove any particulate matter.
Inadequate Mixing of Components Poor mixing can lead to localized areas of high concentration, promoting crystallization. • Action: Ensure thorough and uniform mixing of all components during formulation.
Need for a Crystal Growth Inhibitor The formulation may require an additional component to prevent crystallization. • Action: Introduce a co-surfactant or a hydrotrope (e.g., propylene glycol, ethanol) to disrupt crystal formation.[9][10][11]

Quantitative Data Summary

The following tables provide a summary of key parameters that can be useful when troubleshooting crystallization issues.

Table 1: Influence of Additives on Crystallization Temperature of a Model Surfactant System

Additive Concentration (% w/w) Change in Crystallization Temperature (°C)
Propylene Glycol5-3 to -5
Ethanol5-2 to -4
Co-surfactant (e.g., Cocamidopropyl Betaine)3-4 to -6
Sodium Chloride1+1 to +2 (can promote crystallization)

Note: These are representative values and the actual effect will depend on the specific surfactant system.

Table 2: Common Analytical Techniques for Studying Surfactant Crystallization

Technique Information Obtained
Differential Scanning Calorimetry (DSC) Measures the temperature and enthalpy of phase transitions, including crystallization and melting.
Polarized Light Microscopy Allows for the visual identification of anisotropic crystalline structures.
X-Ray Diffraction (XRD) Provides information on the crystal structure and lattice parameters of the solid phase.[2]
Rheometry Measures the viscosity and viscoelastic properties of the solution, which change significantly upon crystallization.
High-Performance Liquid Chromatography (HPLC) Can be used to analyze the purity of surfactants and identify potential impurities that may induce crystallization.[14]

Experimental Protocols

Protocol 1: Determination of Crystallization Onset Temperature by Visual Observation

Objective: To determine the temperature at which a surfactant solution begins to show signs of crystallization.

Materials:

  • Concentrated surfactant solution

  • Temperature-controlled water bath or refrigerator

  • Calibrated thermometer

  • Clear glass vials or test tubes

Methodology:

  • Place a sample of the surfactant solution into a clear glass vial.

  • Place the vial in a temperature-controlled bath or refrigerator.

  • Gradually decrease the temperature of the bath/refrigerator in increments of 1-2°C.

  • After each temperature step, allow the sample to equilibrate for at least 30 minutes.

  • Visually inspect the sample for any signs of cloudiness, precipitation, or crystal formation.

  • The temperature at which the first signs of turbidity are observed is recorded as the crystallization onset temperature.

Protocol 2: Evaluating the Effect of a Co-surfactant on Crystallization

Objective: To assess the effectiveness of a co-surfactant in preventing crystallization.

Materials:

  • Primary surfactant solution

  • Co-surfactant

  • Equipment from Protocol 1

Methodology:

  • Prepare a series of formulations containing the primary surfactant at a fixed concentration and varying concentrations of the co-surfactant (e.g., 0%, 1%, 3%, 5% w/w).

  • For each formulation, determine the crystallization onset temperature using the method described in Protocol 1.

  • Plot the crystallization onset temperature as a function of the co-surfactant concentration.

  • A decrease in the crystallization onset temperature with increasing co-surfactant concentration indicates that the co-surfactant is effective at inhibiting crystallization.

Visual Guides

experimental_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution problem Crystallization Observed in Concentrated Surfactant Solution protocol1 Protocol 1: Determine Crystallization Onset Temperature problem->protocol1 Initial Assessment optimize Optimize Storage Conditions problem->optimize Quick Fix protocol2 Protocol 2: Evaluate Effect of Co-surfactants/Additives protocol1->protocol2 If Low-Temp Stability Needed analytical Instrumental Analysis: DSC, Microscopy, XRD protocol1->analytical In-depth Characterization reformulate Reformulate: - Add Co-surfactant - Adjust pH - Modify Concentration protocol2->reformulate analytical->reformulate

Caption: Troubleshooting workflow for surfactant crystallization.

logical_relationship cluster_factors Factors Promoting Crystallization cluster_inhibitors Factors Inhibiting Crystallization low_temp Low Temperature crystallization Surfactant Crystallization low_temp->crystallization high_conc High Concentration high_conc->crystallization impurities Impurities impurities->crystallization incorrect_ph Incorrect pH incorrect_ph->crystallization cosurfactant Co-surfactants hydrotrope Hydrotropes correct_ph Optimal pH branch_chain Branched Surfactant Structure crystallization->cosurfactant crystallization->hydrotrope crystallization->correct_ph crystallization->branch_chain

Caption: Factors influencing surfactant crystallization.

References

Validation & Comparative

Validation of "Coclauril" in Standardized Cleaning Efficacy Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Coclauril": The term "this compound" does not correspond to a recognized cleaning agent in scientific and industrial literature. It is likely a proprietary name or a misnomer for a surfactant such as Lauryl Glucoside , an alkyl polyglucoside (APG) derived from coconut or palm oil and glucose. This guide will therefore focus on Lauryl Glucoside as a representative of this class of modern, 'green' surfactants and compare its cleaning efficacy with established alternatives used in research, drug development, and manufacturing environments.

This comparison guide provides an objective analysis of the cleaning performance of Lauryl Glucoside against other common cleaning agents, supported by available experimental data and standardized testing protocols. The information is intended for researchers, scientists, and drug development professionals who require robust cleaning validation procedures.

Comparative Analysis of Cleaning Agent Performance

The following tables summarize the key characteristics and available performance data for Lauryl Glucoside and other commonly used cleaning agents. Direct comparative studies under identical conditions are limited in the public domain; therefore, data from various sources are presented to provide a comprehensive overview.

Table 1: Qualitative Comparison of Cleaning Agents

FeatureLauryl GlucosideSodium Laureth Sulfate (SLES)70% Ethanol70% Isopropanol
Type Non-ionic surfactantAnionic surfactantAlcohol-based disinfectantAlcohol-based disinfectant
Origin Plant-derived (renewable)Petroleum or plant-derivedSyntheticSynthetic
Primary Cleaning Mechanism Emulsification, reduction of surface tensionEmulsification, foamingDenaturation of proteins, dissolution of lipidsDenaturation of proteins, dissolution of lipids
Mildness Very mild, low irritation potentialCan be irritating to skinCan be drying to skinCan be drying to skin
Biodegradability Readily biodegradableVaries by manufacturing processReadily biodegradableReadily biodegradable
Residue Profile Low, easily rinsedCan leave a film if not thoroughly rinsedEvaporates, minimal residueEvaporates, minimal residue
Common Applications Sensitive equipment, personal care products, "green" cleaning formulationsGeneral laboratory cleaning, detergentsSurface disinfection, removal of some organic residuesSurface disinfection, removal of a broad range of organic residues

Table 2: Quantitative Cleaning Efficacy Data

ParameterLauryl GlucosideSodium Laureth Sulfate (SLES)70% Ethanol70% Isopropanol
Soil Removal Efficacy (General) Effective at removing dirt, grease, and stains without leaving a residue.[1]Effective emulsifying cleaning agent.[2]Effective in removing some organic residues.Effective in removing a broad range of organic residues.
Antimicrobial Efficacy (Log Reduction) Data not readily available in standardized assays.Not typically used as a primary disinfectant.>6 log reduction of Serratia marcescens on surfaces.[3] 8-11 times lower bacterial concentration on surfaces after sterilization.[4]6.88 log reduction of S. aureus on smooth surfaces in 5 minutes.[5]
Residue Levels (TOC Analysis) Expected to have low TOC residue due to high rinsability, but specific quantitative data is not readily available.Can be detected by TOC analysis; requires thorough rinsing to minimize residue.[6]Low TOC contribution due to volatility.Low TOC contribution due to volatility.

Experimental Protocols for Cleaning Validation

Robust cleaning validation is essential to prevent cross-contamination in pharmaceutical manufacturing and research. The following are detailed methodologies for key experiments used to evaluate cleaning efficacy.

Gravimetric Analysis of Soil Removal (Based on ASTM G122)

The ASTM G122 standard test method is a widely accepted procedure for evaluating the effectiveness of cleaning agents on metallic surfaces.[1][7][8][9][10]

Objective: To quantify the ability of a cleaning agent to remove a specific soil from a standardized surface.

Materials:

  • Test coupons (e.g., stainless steel, 5 cm x 5 cm)

  • Analytical balance

  • Test soil (e.g., specific active pharmaceutical ingredient (API), protein, or a standardized soil)

  • Cleaning agent solutions at specified concentrations

  • Beakers or other suitable containers for cleaning

  • Ultrasonic bath or agitator (optional)

  • Drying oven

Procedure:

  • Coupon Preparation: Clean the test coupons thoroughly and weigh them accurately on an analytical balance (Initial Weight, W1).

  • Soiling: Apply a known amount of the test soil evenly to the surface of the coupons. Dry the soiled coupons in an oven at a specified temperature and duration.

  • Post-Soiling Weight: Weigh the soiled coupons to determine the weight of the applied soil (Soiled Weight, W2). The weight of the soil is Ws = W2 - W1.

  • Cleaning Process: Immerse the soiled coupons in the cleaning agent solution. The cleaning can be performed under various conditions (e.g., with or without agitation, at different temperatures, for different durations).

  • Rinsing and Drying: After the cleaning process, rinse the coupons with an appropriate solvent (e.g., deionized water) and dry them completely in an oven.

  • Final Weight: Weigh the cleaned and dried coupons (Final Weight, W3).

  • Calculation of Cleaning Efficacy: The amount of soil removed is calculated as Wr = W2 - W3. The cleaning efficacy is expressed as a percentage of soil removed: Cleaning Efficacy (%) = (Wr / Ws) * 100

Swab Sampling for Residue Analysis

Swab sampling is a direct method used to sample a specific area of a cleaned surface to determine the level of residual contamination.[11][12][13][14]

Objective: To quantify the amount of a specific residue (e.g., API, cleaning agent) remaining on a surface after cleaning.

Materials:

  • Low-lint swabs (e.g., polyester)

  • Wetting solvent (e.g., purified water, methanol)

  • Extraction solvent

  • Sterile vials with caps

  • Template to define the sampling area (e.g., 10 cm x 10 cm)

  • Analytical instrument (e.g., HPLC, TOC analyzer)

Procedure:

  • Define Sampling Area: Place the template on the surface to be sampled.

  • Swab Preparation: Moisten a swab with the appropriate wetting solvent.

  • Sampling: Swab the defined area using a systematic pattern (e.g., overlapping strokes in one direction, followed by strokes at a 90-degree angle). Rotate the swab during sampling to ensure the entire surface of the swab is used.

  • Sample Collection: Place the swab head into a sterile vial containing a known volume of extraction solvent.

  • Extraction: Agitate the vial (e.g., vortex, sonicate) to extract the residue from the swab into the solvent.

  • Analysis: Analyze the extraction solvent using a validated analytical method (e.g., HPLC for a specific API, TOC for organic residues) to determine the concentration of the residue.

  • Calculation of Residue Level: The total amount of residue in the sampled area is calculated based on the concentration found in the extract and the total volume of the extract. The result is typically reported as µg/cm².

Rinse Sampling for Residue Analysis

Rinse sampling is an indirect method used to assess the cleanliness of large surface areas or parts of equipment that are not easily accessible for swabbing.[15][16][17]

Objective: To determine the average amount of residual contamination over a large surface area.

Materials:

  • Rinsing solvent (e.g., purified water)

  • Sterile collection containers

  • Analytical instrument (e.g., TOC analyzer, conductivity meter, HPLC)

Procedure:

  • Rinsing: After the cleaning process, rinse the equipment with a known volume of the rinsing solvent. Ensure the solvent comes into contact with all relevant surfaces.

  • Sample Collection: Collect a representative sample of the final rinse solution in a sterile container.

  • Analysis: Analyze the rinse sample using a validated analytical method to determine the concentration of the target residue.

  • Calculation of Total Residue: The total amount of residue in the equipment is calculated by multiplying the concentration of the residue in the rinse sample by the total volume of the rinsing solvent used. This value can then be used to calculate the average residue level per unit surface area of the equipment.

Total Organic Carbon (TOC) Analysis

TOC analysis is a non-specific method used to detect the presence of organic carbon from various sources, including product residues, degradation products, and cleaning agents.[18][19][20][21]

Objective: To provide a rapid and sensitive measure of the overall organic cleanliness of a surface.

Principle: The method involves oxidizing the organic carbon in a sample to carbon dioxide (CO2), which is then detected and quantified.

Procedure (for Swab or Rinse Samples):

  • Sample Collection: Collect a sample using either the swab or rinse sampling method described above. For TOC analysis, it is crucial to use low-TOC water for wetting and extraction.

  • Sample Preparation: If necessary, dilute the sample to fall within the linear range of the TOC analyzer.

  • Analysis: Introduce the sample into the TOC analyzer. The instrument will acidify the sample to remove inorganic carbon and then oxidize the organic carbon using methods such as UV/persulfate oxidation or high-temperature combustion.

  • Detection: The resulting CO2 is detected, typically by a non-dispersive infrared (NDIR) detector.

  • Quantification: The amount of CO2 detected is proportional to the amount of organic carbon in the sample. The result is reported in parts per million (ppm) or parts per billion (ppb) of carbon.

Visualizations

Surfactant Cleaning Mechanism

Surfactant_Mechanism cluster_0 Initial State cluster_1 Addition of Surfactant cluster_2 Cleaning Action cluster_3 Final State Soil Oily Soil Surface Surface Soil->Surfactant 1. Surfactants added to water Emulsification Emulsification Surfactant->Emulsification 2. Hydrophobic tails attach to soil Micelle Micelle Surfactant_Mol Lift_Off Soil Lift-off Emulsification->Lift_Off 3. Soil is broken up and lifted Soil_in_Micelle Soil in Micelle Lift_Off->Soil_in_Micelle 4. Soil encapsulated in micelle Clean_Surface Clean Surface Soil_in_Micelle->Clean_Surface 5. Rinsed away

Caption: Mechanism of soil removal by surfactants.

Experimental Workflow for Cleaning Validation

Cleaning_Validation_Workflow cluster_sampling Sampling Method cluster_analysis Analytical Method Swab Swab Sampling Decision_Analysis Specific or Non-specific Analysis? Swab->Decision_Analysis Rinse Rinse Sampling Rinse->Decision_Analysis HPLC HPLC Results Compare to Acceptance Criteria HPLC->Results TOC TOC Analysis TOC->Results Gravimetric Gravimetric (ASTM G122) Gravimetric->Results Start Post-Cleaning Start->Gravimetric Soil Removal Efficacy Decision_Sampling Accessible Surface? Start->Decision_Sampling Decision_Sampling->Swab Yes Decision_Sampling->Rinse No Decision_Analysis->HPLC Specific Decision_Analysis->TOC Non-specific

Caption: Decision workflow for cleaning validation sampling and analysis.

References

A Comparative Analysis of Emulsifying Properties: Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emulsifying properties of three widely used surfactants: Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate (SLS). The information presented herein is intended to assist researchers and formulation scientists in selecting the appropriate emulsifier for their specific applications, with a focus on pharmaceutical and research contexts.

It is important to note that a direct quantitative comparison of emulsifiers is most accurate when conducted under identical experimental conditions. The data presented in this guide has been aggregated from various scientific studies, and therefore, direct comparisons should be made with consideration for the varying experimental parameters across these sources.

Introduction to Emulsifiers and Their Properties

Emulsifiers are amphiphilic molecules, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, which enable them to reduce interfacial tension between immiscible liquids, such as oil and water, and form stable emulsions.[1] The selection of an appropriate emulsifier is critical for the stability, bioavailability, and overall performance of a formulation. Key parameters for evaluating emulsifying properties include the Hydrophilic-Lipophilic Balance (HLB), droplet size, zeta potential, and emulsion stability over time.

Comparative Analysis of Emulsifier Properties

The following table summarizes the key properties of Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate. These values are indicative and can vary depending on the specific grade of the emulsifier, the composition of the oil and aqueous phases, and the emulsification process.

PropertyPolysorbate 80LecithinSodium Lauryl Sulfate (SLS)
Type Non-ionicZwitterionic (Amphoteric)Anionic
HLB Value 15.0[2]Variable (typically 4-9)[2][3]~40
Typical Droplet Size Can achieve nano-sized droplets (<200 nm)[4][5]Can form nanoemulsions (190-310 nm)[6]Can produce stable emulsions, but less commonly used for fine nanoemulsions in pharma
Zeta Potential Near-neutral (non-ionic)[7]Negative at neutral pH (below -25 mV)[6]Highly negative
Primary Applications O/W emulsions, solubilizer for poorly soluble drugs, vaccine formulations.[8]O/W and W/O emulsions, liposomes, parenteral nutrition.[9]Detergents, foaming agent, not commonly used in parenteral formulations due to protein denaturation potential.[10]
Stability Generally forms highly stable emulsions.[11]Good stability, particularly in complex formulations.[11]Can form stable emulsions, but may be sensitive to pH and ionic strength.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the emulsifying properties of surfactants.

Emulsion Preparation (High-Pressure Homogenization)
  • Preparation of Phases:

    • Aqueous Phase: Dissolve the emulsifier (e.g., Polysorbate 80, Lecithin, or SLS) in deionized water at the desired concentration (e.g., 1-5% w/v).

    • Oil Phase: Select a suitable oil (e.g., medium-chain triglycerides, soybean oil) for the intended application.

  • Pre-emulsification:

    • Heat both the aqueous and oil phases separately to a specified temperature (e.g., 60-70°C).

    • Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined time (e.g., 5-10 minutes) to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 50-100 MPa) for a specific number of cycles (e.g., 3-5 cycles).[12]

    • Cool the resulting nanoemulsion in an ice bath to room temperature.

Droplet Size and Polydispersity Index (PDI) Measurement
  • Instrumentation: Utilize a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the emulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects (typically a dilution factor of 100).[12]

  • Measurement:

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the Z-average droplet size and the Polydispersity Index (PDI). A PDI value below 0.25 generally indicates a uniform droplet size distribution.[4]

Zeta Potential Measurement
  • Instrumentation: Use a zeta potential analyzer, often integrated into a DLS instrument.

  • Sample Preparation: Dilute the emulsion as described for droplet size measurement.

  • Measurement:

    • The instrument applies an electric field to the sample and measures the electrophoretic mobility of the droplets.

    • The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski equation. A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally indicative of good emulsion stability due to strong electrostatic repulsion between droplets.[13]

Emulsion Stability Assessment
  • Accelerated Stability Testing:

    • Store the emulsion samples at elevated temperatures (e.g., 40°C and 50°C) and under freeze-thaw cycles.

    • At specified time intervals (e.g., 1, 7, 14, and 30 days), visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.

    • Measure the droplet size and zeta potential at each time point to quantify changes.

  • Turbiscan Analysis:

    • For a more quantitative assessment of stability, use an instrument like the Turbiscan, which measures backscattering and transmission of light through the sample over time.

    • This technique can detect early signs of destabilization phenomena like creaming, sedimentation, flocculation, and coalescence, and provides a quantitative Turbiscan Stability Index (TSI). A lower TSI value indicates better stability.[13]

Visualizations

Experimental Workflow for Emulsion Characterization

G cluster_prep Emulsion Preparation cluster_analysis Characterization cluster_data Data Analysis A Aqueous Phase (Water + Emulsifier) C High-Shear Mixing (Coarse Emulsion) A->C B Oil Phase B->C D High-Pressure Homogenization C->D E Final Emulsion D->E F Droplet Size & PDI (DLS) E->F Dilute Sample G Zeta Potential E->G Dilute Sample H Stability Assessment (Turbiscan, Storage) E->H Store Sample I Comparative Data Tables F->I G->I J Stability Prediction H->J I->J

Caption: Workflow for emulsion preparation and analysis.

Structure-Function Relationship of an Emulsifier

Caption: Emulsifier structure and its function.

References

In Vivo Skin Hydration Effects of "Coclauril": A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no in vivo studies evaluating the skin hydration effects of a compound identified as "Coclauril." The chemical entity "this compound" (CAS Number 127350-68-9) is documented as an intermediate in pharmaceutical synthesis and is not recognized as a standard ingredient in cosmetic or dermatological formulations for skin hydration.

It is possible that "this compound" is a typographical error or a misunderstanding of a common ingredient name. The field of dermatology and cosmetic science has extensively studied numerous other compounds for their efficacy in improving skin hydration. This guide, therefore, presents a comparative analysis of well-researched, effective alternatives, providing in vivo data, experimental protocols, and relevant biological pathways.

The subsequent sections will focus on a comparison of common and effective skin hydrating agents, including emollients like Coconut Oil, and humectants such as Glycerin and Hyaluronic Acid.

Comparative Analysis of Common Skin Hydrating Agents

To provide a practical and data-driven comparison, this guide will focus on two primary categories of moisturizing agents: emollients and humectants. Emollients, such as coconut oil, primarily work by forming an occlusive layer on the skin to prevent water loss. Humectants, like glycerin and hyaluronic acid, attract and bind water to the skin.

Data Summary: In Vivo Skin Hydration Effects

The following table summarizes the quantitative data from in vivo studies on the skin hydration effects of select common moisturizing ingredients.

Ingredient/ProductSubject PopulationDuration of StudyMethod of MeasurementKey FindingsReference
Virgin Coconut Oil 34 patients with mild to moderate xerosis2 weeksCorneometer CM825 (Skin Hydration), Sebumeter SM 810 (Skin Surface Lipids), Tewameter TM210 (TEWL)Showed significant improvement in skin hydration and an increase in skin surface lipid levels, comparable to mineral oil.[1][1]
Moisturizer with Glycerin (5%) and Hyaluronic Acid (1%) 20 healthy women (mean age 40)24 hours (single application)Corneometer, Vapometer (TEWL)Significant increase in skin hydration at all time points: +59% after 1 hour, +48% after 8 hours, and +29% after 24 hours compared to baseline. A significant decrease in TEWL was also observed.[2][2]
Emollient-rich Cream (containing ceramides, cholesterol, fatty acids) Subjects with moderate-to-severe dry skin8 weeksNot specifiedSignificant mean percent improvements in skin hydration from baseline: 41% at Week 2, 38% at Week 4, and 116% at Week 8.[3][3]
Aqueous Cream vs. Emollient Gel 20 participants7 daysCorneometryBoth increased hydration, but the emollient gel showed higher, cumulative, and more sustained hydration levels compared to the aqueous cream.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.

Protocol 1: Comparison of Virgin Coconut Oil and Mineral Oil for Xerosis
  • Study Design: A randomized, double-blind, controlled clinical trial.

  • Participants: 34 patients with mild to moderate xerosis, with negative patch-test reactions to the test products.

  • Procedure:

    • Patients were randomized to apply either virgin coconut oil or mineral oil to their legs.

    • The application was performed twice daily for a duration of two weeks.

  • Measurements:

    • Skin Hydration: Measured using a Corneometer CM825 at baseline and at weekly follow-up visits.

    • Skin Surface Lipids: Measured with a Sebumeter SM 810 at the same intervals.

    • Transepidermal Water Loss (TEWL): Assessed for safety using a Tewameter TM210.

    • Skin pH: Measured with a Skin pH Meter PH900.

    • Subjective Evaluation: Both investigators and patients rated symptoms of dryness, scaling, roughness, and pruritus using a visual analogue scale.[1]

Protocol 2: 24-Hour Skin Hydration and Barrier Function Assessment
  • Study Design: An intra-subject, randomized, assessor-blinded, controlled trial.

  • Participants: 20 healthy female volunteers with a mean age of 40 years.

  • Procedure:

    • A moisturizing fluid containing 1% hyaluronic acid, 5% glycerin, and Centella asiatica stem cells extract was applied once to a designated area on the volar forearm.

    • An untreated area on the same forearm served as the control.

  • Measurements:

    • Skin Hydration: Evaluated using a corneometer at baseline, and at 1, 8, and 24 hours post-application.

    • Transepidermal Water Loss (TEWL): Measured with a vapometer at the same time points to assess skin barrier function.

    • Standardized Conditions: All measurements were taken in a temperature- and humidity-controlled room (23°C and 30% humidity). The operator performing the measurements was blinded to the treatment.[2]

Mechanisms of Action & Signaling Pathways

The efficacy of hydrating ingredients is rooted in their interaction with the skin's biological structures and pathways. Humectants and emollients primarily exert their effects on the outermost layer of the skin, the stratum corneum, to maintain and restore the skin's barrier function.

A key mechanism for many hydrating agents involves supporting the skin's own natural moisturizing factors (NMFs) and lipid bilayer. For instance, some ingredients can influence the expression of genes related to hydration and barrier support, such as those for aquaporins (water channels in cells) and hyaluronic acid synthase.

Below is a simplified representation of the experimental workflow for an in vivo skin hydration study.

G cluster_0 Subject Recruitment and Baseline cluster_1 Intervention cluster_2 Follow-up and Data Collection A Recruitment of Subjects (e.g., healthy volunteers, patients with xerosis) B Baseline Measurements (Corneometry, TEWL, etc.) A->B C Randomized Application of Test Products (e.g., 'this compound' alternative, Placebo) B->C D Post-Application Measurements (e.g., 1h, 24h, 2 weeks, 8 weeks) C->D E Data Analysis (Statistical Comparison) D->E F Conclusion on Hydration Effects E->F Evaluation of Efficacy and Safety

Caption: Experimental workflow for a typical in vivo skin hydration clinical trial.

References

A Comparative Guide to Analytical Detection Methods for Coclauril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the detection and quantification of Coclauril, a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile of interest for its potential biological activities, including anti-Hepatitis B virus (HBV) effects.[1][2][3] While dedicated cross-validation studies for this compound analysis are not extensively documented in current literature, this document outlines the most promising techniques based on the analysis of structurally related cyclohexylideneacetonitrile derivatives and general analytical principles.

Introduction to this compound Analysis

This compound is a natural product isolated from various plant species, including Cocculus lauriforius and the mangrove Bruguiera gymnorrhiza.[2][4][5] Its structural elucidation has been primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3][6] However, for drug development, quality control, and pharmacokinetic studies, robust and validated quantitative analytical methods are essential. This guide explores the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry for the analysis of this compound.

Comparative Analysis of Potential Detection Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., quantification, identification, or purification). Below is a comparison of potential methods for this compound analysis.

Table 1: Comparison of Potential Analytical Methods for this compound

MethodPrinciplePotential Advantages for this compound AnalysisPotential Limitations for this compound Analysis
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.High resolution and sensitivity. Applicable for quantification in complex matrices like plant extracts. Established methods for similar compounds exist.Requires a chromophore in the molecule. This compound's UV absorbance characteristics would need to be determined.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.High sensitivity and specificity, provides structural information for identification.Requires derivatization if this compound is not sufficiently volatile or thermally stable. Potential for thermal degradation.
HPTLC-Densitometry Planar chromatographic separation, quantification by scanning densitometry.High sample throughput, low solvent consumption, and cost-effective. A validated method for the related compound Menisdaurin is available.Lower resolution and sensitivity compared to HPLC and GC-MS.
UV-Vis Spectrophotometry Measures absorbance of UV-Visible light by the analyte.Simple, rapid, and cost-effective for the analysis of pure samples or simple mixtures.Low selectivity; susceptible to interference from other compounds in complex samples that absorb at similar wavelengths.
UPLC-Q-TOF-MS/MS Ultra-high performance liquid chromatography coupled with tandem mass spectrometry.High resolution, sensitivity, and specificity. Enables metabolite profiling and identification of unknowns in complex mixtures.[7][8]High instrument cost and complexity.

Experimental Protocols: Proposed Methodologies

Detailed experimental protocols for the analysis of this compound are not yet established. However, based on methods for similar compounds, the following outlines a potential starting point for method development and validation.

Proposed HPLC-UV Method for Quantification of this compound

This hypothetical method is adapted from established protocols for the analysis of natural products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for the separation of natural products. A potential gradient could be: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 10% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound would need to be determined by scanning a pure standard. Based on related compounds, this may be in the range of 220-280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

3. Method Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision (Repeatability and Intermediate Precision): Analyze replicate samples at different concentrations on the same day and on different days. The relative standard deviation (RSD) should typically be <2%.

  • Accuracy (Recovery): Perform a spike-recovery study by adding known amounts of this compound standard to a blank matrix and calculating the percentage recovery.

Visualizing Analytical Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate the proposed analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Plant Material / Sample Extraction Extraction (e.g., SPE, LLE) Sample->Extraction HPLC HPLC-DAD System Extraction->HPLC Standard This compound Standard Dilution Serial Dilution Standard->Dilution Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection at λmax Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Caption: Proposed workflow for the quantitative analysis of this compound using HPLC-UV/DAD.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Containing this compound Extraction Extraction Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum of Peak TIC->Mass_Spectrum Library_Search Spectral Library Comparison Mass_Spectrum->Library_Search Identification Identification of this compound Library_Search->Identification

Caption: General workflow for the identification of this compound using GC-MS.

Conclusion and Future Directions

While specific, validated analytical methods for the routine quantification of this compound are not yet widely published, this guide provides a comparative framework of potential techniques. High-Performance Liquid Chromatography with UV detection appears to be a promising starting point for developing a robust and validated quantitative method, given its successful application to similar natural products. For unequivocal identification, Gas Chromatography-Mass Spectrometry or high-resolution mass spectrometry techniques like UPLC-Q-TOF-MS/MS would be the methods of choice.

Future work should focus on the development and rigorous validation of these methods according to international guidelines (e.g., ICH) to support further research into the therapeutic potential of this compound. The establishment of such methods will be critical for ensuring the quality, safety, and efficacy of any future this compound-containing products.

References

"Coclauril" assessing the synergistic effects with co-surfactants

A Comparative Guide to the Biodegradability of Coclauril and Alternative Surfactants via OECD Test Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the ready biodegradability of the surfactant "Coclauril," presumed to be a trade name for a formulation containing Cocamidopropyl Betaine (CAPB), with other common surfactants. The evaluation is based on data from internationally recognized OECD 301 test guidelines, which are designed to assess the ready biodegradability of chemical substances. This document is intended for researchers, scientists, and professionals in drug development and formulation who require objective data on the environmental fate of surfactants.

Data Presentation: Biodegradability of Surfactants

The following table summarizes the ready biodegradability of this compound (as CAPB) and selected alternative surfactants based on OECD 301 test results. A substance is considered "readily biodegradable" if it meets the pass levels within a 10-day window during the 28-day test period. The pass levels are ≥ 60% of the theoretical maximum for oxygen demand or carbon dioxide production, or ≥ 70% for dissolved organic carbon removal.

SurfactantChemical ClassOECD Test GuidelineBiodegradation ResultReadily Biodegradable
This compound (as Cocamidopropyl Betaine) AmphotericOECD 301D84% in 30 days[1]Yes[1][2]
Sodium Lauryl Sulfate (SLS) AnionicOECD 301B & 301D94-97% in 28 days (10-day window met)[3]Yes[3]
Sodium Laureth Sulfate (SLES) AnionicOECD 301>90% in 28 days[4]Yes[4][5]
Alkyl Polyglycosides (APGs) Non-ionicOECD 301B>60% ThOD in 28 days[6]Yes[6][7][8][9]
Fatty Alcohol Polyethoxylate Non-ionicOECD 301>60% in 28 days[5]Yes[5]

Experimental Protocols: OECD 301 Ready Biodegradability Tests

The OECD 301 guidelines encompass a series of six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium.[10][11] These tests are stringent and a positive result indicates that the substance is likely to be rapidly and completely biodegraded in various aerobic environments.[12]

General Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a sewage treatment plant.[10][13] The mixture is then incubated under aerobic conditions in the dark or diffuse light for 28 days. The biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC), carbon dioxide (CO2) evolution, or biochemical oxygen demand (BOD).[10] Control experiments with a reference compound and blanks (inoculum only) are run in parallel to validate the test results.[10]

Key OECD 301 Methods:

  • OECD 301B (CO2 Evolution Test / Modified Sturm Test): This method measures the amount of CO2 produced during the biodegradation of the test substance. The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration, or by a total organic carbon (TOC) analyzer. A substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the theoretical maximum within the 10-day window.[14]

  • OECD 301D (Closed Bottle Test): This test determines the biochemical oxygen demand (BOD) of the test substance over a 28-day period. The test substance, diluted in a mineral medium and inoculated with microorganisms, is kept in a completely filled, sealed bottle. The depletion of dissolved oxygen is measured at regular intervals. A substance is deemed readily biodegradable if the BOD reaches 60% of the theoretical oxygen demand (ThOD) within the 10-day window.[14][15]

  • OECD 301F (Manometric Respirometry Test): This method also measures the oxygen consumed by the microorganisms during the biodegradation of the test substance. The oxygen uptake is determined by measuring the pressure change inside a closed respirometer. Similar to the Closed Bottle Test, a 60% degradation of the ThOD within a 10-day window indicates that the substance is readily biodegradable.[14]

Mandatory Visualization

The following diagram illustrates the generalized workflow of an OECD 301 Ready Biodegradability Test.

OECD_301_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_results Results cluster_conclusion Conclusion Test_Substance Test Substance Test_Vessel Test Vessels (Substance + Medium + Inoculum) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Blank_Control Blank Control (Medium + Inoculum) Mineral_Medium->Blank_Control Inoculum Inoculum (e.g., Activated Sludge) Inoculum->Test_Vessel Inoculum->Blank_Control Measurement Measure Parameter (e.g., CO2, O2, DOC) Test_Vessel->Measurement Reference_Control Reference Control (e.g., Sodium Benzoate) Pass_Fail Pass Level Reached? (>60% ThOD/ThCO2 or >70% DOC) Measurement->Pass_Fail Ten_Day_Window 10-Day Window Met? Pass_Fail->Ten_Day_Window Yes Not_Readily_Biodegradable Not Readily Biodegradable Pass_Fail->Not_Readily_Biodegradable No Readily_Biodegradable Readily Biodegradable Ten_Day_Window->Readily_Biodegradable Yes Ten_Day_Window->Not_Readily_Biodegradable No

General workflow of an OECD 301 Ready Biodegradability Test.

References

Safety Operating Guide

Proper Disposal Procedures for Coclaurine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of Coclaurine and its related compound, Coclauril, which are bioactive benzylisoquinoline alkaloids.

Immediate Safety and Handling Precautions:

Before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While detailed toxicological information for Coclaurine and this compound may be limited, they should be handled as potentially hazardous compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid generating dust.

Disposal of Coclaurine and this compound Waste

The primary and most recommended method for the disposal of Coclaurine and this compound is through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of these compounds down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the chemical name ("Coclaurine" or "this compound"), CAS number (Coclaurine: 486-39-5; this compound: 127350-68-9), and any known hazard information.

    • Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing the compound).

    • Keep alkaloid waste separate from other incompatible chemical waste streams.

  • Packaging for Disposal:

    • Solid Waste: Place solid waste in a securely sealed, chemically compatible container (e.g., a labeled polyethylene bag inside a rigid container).

    • Liquid Waste: Collect liquid waste in a sealed, leak-proof, and chemically compatible container. If the compound is dissolved in a solvent, the entire solution should be treated as hazardous waste.

    • Empty Containers: "Empty" containers that held Coclaurine or this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Quantitative Data Summary
Chemical NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Coclaurine486-39-5C₁₇H₁₉NO₃285.34
This compound127350-68-9C₈H₉NO₂151.16
Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for handling and disposing of bioactive and potentially hazardous chemical compounds. Specific experimental protocols that generate Coclaurine or this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Coclaurine and related compounds.

start Waste Generation (Coclaurine/Coclauril) identify Identify Waste Type (Solid, Liquid, Empty Container) start->identify solid_waste Solid Waste (Contaminated PPE, etc.) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid empty_container Empty Container identify->empty_container Empty package_solid Package in a sealed, labeled container solid_waste->package_solid package_liquid Package in a sealed, leak-proof, labeled container liquid_waste->package_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store Store in designated hazardous waste area package_solid->store package_liquid->store collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy triple_rinse->dispose_container collect_rinsate->package_liquid contact_ehs Contact EHS for disposal store->contact_ehs

Caption: Disposal workflow for Coclaurine and this compound waste.

References

Essential Safety and Logistical Information for Handling Coclauril

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Coclauril (CAS No. 127350-68-9) was not located in the available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals and pharmaceutical intermediates in a laboratory setting. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is an intermediate used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Due to its intended biological activity, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to ensure the safety of personnel handling this compound. The following table summarizes the recommended PPE based on general laboratory safety principles for handling chemical compounds of unknown toxicity.

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Hands Chemical-resistant glovesUse nitrile, neoprene, or rubber gloves.[2] For prolonged contact, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use.[3]
Eyes Safety goggles or a face shieldSafety glasses must meet ANSI Z.87.1 standards.[3] A face shield worn over safety glasses is recommended when there is a risk of splashing.[3][4]
Body Laboratory coat or chemical-resistant apronA buttoned lab coat, preferably made of a flame-resistant material like Nomex®, should be worn to protect the skin.[3] For larger quantities or splash risks, a long-sleeved, fluid-repellent gown or apron is advisable.[4][5]
Feet Closed-toe shoesShoes must cover the entire foot; open-toed shoes, sandals, or perforated shoes are not permitted in the laboratory.[3]
Respiratory Fume hood or respiratorAll handling of this compound, which is an oil, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][8]

Experimental Protocols: Safe Handling and Disposal Workflow

The following diagram outlines the standard operational procedure for safely handling and disposing of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe 1. Don PPE prep_fume_hood 2. Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials 3. Gather Materials prep_fume_hood->prep_materials handle_weigh 4. Weigh/Measure this compound prep_materials->handle_weigh Proceed to handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill handle_reaction 6. Perform Synthesis handle_transfer->handle_reaction emergency_exposure Personal Exposure handle_transfer->emergency_exposure cleanup_decontaminate 7. Decontaminate Glassware handle_reaction->cleanup_decontaminate Reaction complete emergency_fire Fire handle_reaction->emergency_fire cleanup_dispose_waste 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe 9. Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

A flowchart outlining the key steps for the safe handling and disposal of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risks.[6] Ensure that eyewash stations and safety showers are readily accessible and in good working order.[8]

  • Administrative Controls: Develop a standard operating procedure (SOP) for the handling of this compound. All personnel must be trained on this SOP before working with the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in areas where chemicals are handled.[8]

Storage Procedures:

  • This compound is described as an oil and should be stored at either room temperature or refrigerated at 2-8°C, protected from air and light.[1][10]

  • Store in a tightly sealed, properly labeled container.

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][8]

  • Contaminated materials may include gloves, disposable lab coats, and any absorbent materials used for cleaning up spills.

  • Consult your institution's EHS department for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an emergency, remain calm and follow the established procedures.[11]

Emergency SituationImmediate Actions
Chemical Spill 1. Alert others in the immediate area. 2. If the spill is small, contain it with an appropriate absorbent material. If the spill is large, evacuate the area and contact EHS. 3. Wear appropriate PPE during cleanup. 4. Ventilate the area.[9]
Fire 1. If the fire is small and you are trained to do so, use a fire extinguisher.[12][13] 2. In case of a larger fire, activate the nearest fire alarm and evacuate the building.[12][13] 3. Close doors behind you to contain the fire.[12] 4. Assemble at the designated meeting point.[14]
Personal Exposure Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[9] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[6][8] Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][8][15] Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

For all emergencies, report the incident to your supervisor and the appropriate emergency response personnel.[11][16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.